1-methyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-4(5)2-3-6-7/h2-3H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESRNIJXVIFVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152334 | |
| Record name | 1-Methyl-5-aminopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-21-8 | |
| Record name | 1-Methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-aminopyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1192-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-5-aminopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2H-pyrazol-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Core Physical Properties of 1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrazol-5-amine (CAS No. 1192-21-8) is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its versatile structure, featuring a pyrazole ring, a methyl group, and a reactive amino group, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is fundamental for its effective application in chemical synthesis, process development, and formulation. This technical guide provides a concise overview of the core physical properties of this compound, outlines general experimental protocols for their determination, and illustrates its role as a key synthetic intermediate.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are essential for designing synthetic routes, purification strategies, and for ensuring safe handling and storage.
| Property | Value | Notes |
| Molecular Formula | C4H7N3 | |
| Molecular Weight | 97.12 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | ~73 °C | [4] |
| Boiling Point | 95-96 °C | at 0.5 mmHg[4] |
| Solubility | Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol.[4] Good solubility in polar organic solvents.[1] | |
| logP (Octanol/Water Partition Coefficient) | 0.002 | Calculated value[3] |
| Water Solubility (logS) | -2.16 | Calculated value, in mol/L[3] |
Experimental Protocols for Physical Property Determination
While specific experimental data from a single, comprehensive source is not available, the following are generalized, standard laboratory protocols for determining the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[5]
General Protocol (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end.[6] The tube is then tapped gently to ensure the material is tightly packed to a height of 2-3 mm.[7]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature probe.[5]
-
Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
General Protocol (Micro Boiling Point Method):
-
Sample Preparation: A small amount of liquid this compound is placed in a small test tube or fusion tube.[8][9]
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8][9] The test tube is then attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.[8][10]
-
Measurement: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11] The heating is then discontinued.
-
Data Recording: The temperature is carefully monitored as the liquid cools. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[12]
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[13]
General Protocol (Qualitative):
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.[14]
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.[14][15]
-
Classification: The solubility is observed and classified. For instance, if the entire solid dissolves, it is deemed "soluble." If some solid remains, it is "partially soluble," and if no significant amount of solid dissolves, it is "insoluble." These observations can be made for a range of solvents to create a solubility profile.
Role as a Versatile Synthetic Intermediate
This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, with a nucleophilic amino group and a heterocyclic ring system, allows for a variety of chemical transformations. This versatility enables the construction of diverse molecular scaffolds for drug discovery and the development of novel crop protection agents.
Caption: Synthetic utility of this compound.
References
- 1. innospk.com [innospk.com]
- 2. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. nbinno.com [nbinno.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-methyl-1H-pyrazol-5-amine
This technical guide provides a comprehensive overview of this compound (CAS: 1192-21-8), a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in drug development, including the mechanisms of action of its notable derivatives.
Core Properties of this compound
This compound is an organic compound featuring a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. A methyl group is attached to one nitrogen atom, and an amino group is present at the 5-position.[1] This structure, particularly the reactive amino group, makes it a valuable intermediate for synthesizing more complex molecules.[2][3] The compound typically appears as a white to light yellow crystalline powder.[3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 97.12 g/mol | [2] |
| Molecular Formula | C₄H₇N₃ | [2] |
| CAS Number | 1192-21-8 | |
| Appearance | White to light yellow crystal powder | [3] |
| Melting Point | ~73 °C | [3] |
| Boiling Point | 95-96 °C at 0.5 mmHg | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [3] |
| Proton Affinity (PAff) | 949.50 kJ/mol | [4] |
| Gas Basicity (BasG) | 917.60 kJ/mol | [4] |
| logP (Octanol/Water) | 0.002 (Calculated) | [4] |
Experimental Protocols
The following sections provide generalized experimental methodologies for the synthesis and analysis of this compound, based on common laboratory practices for similar compounds.
Synthesis Protocol: Cyclocondensation
A common and effective method for synthesizing 5-aminopyrazole derivatives is the cyclocondensation reaction between a β-ketonitrile and a hydrazine. For this compound, the reactants would be a suitable four-carbon β-ketonitrile and methylhydrazine.
Objective: To synthesize this compound.
Materials:
-
β-ketonitrile (e.g., 3-oxobutanenitrile)
-
Methylhydrazine
-
Ethanol (or another suitable solvent)
-
Catalytic amount of a weak acid (e.g., acetic acid) or base (e.g., triethylamine), depending on the specific nitrile substrate.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methylhydrazine (1.0 equivalent) in ethanol.
-
Slowly add the β-ketonitrile (1.0 equivalent) to the stirred solution at room temperature.
-
Add a catalytic amount of acid or base if required to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Analytical Workflow
Objective: To confirm the identity and purity of the synthesized this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the methyl group protons, the amino group protons, and the protons on the pyrazole ring.
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule, including the methyl carbon, and the carbons of the pyrazole ring.
-
-
Mass Spectrometry (MS):
-
Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The resulting mass spectrum should show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (97.12 g/mol ).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching, and C=N/C=C stretching of the pyrazole ring.[5]
-
Visualizations: Structure, Synthesis, and Mechanisms
The following diagrams, created using the DOT language, illustrate the chemical structure, a general experimental workflow, and key signaling pathways associated with derivatives of this compound.
Caption: Chemical structure of this compound.
References
Elucidating the Structure of 1-methyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrazol-5-amine is a heterocyclic amine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its pyrazole core is a key pharmacophore found in numerous pharmaceuticals and agrochemicals, making the definitive elucidation of its structure paramount for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the analytical data and methodologies required to confirm the structure of this compound.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₇N₃ |
| Molecular Weight | 97.12 g/mol |
| CAS Number | 1192-21-8 |
Spectroscopic Data for Structure Confirmation
¹H NMR Spectroscopy
The proton NMR spectrum is a critical tool for identifying the key functional groups and their connectivity in this compound. Based on the analysis of related compounds, the following proton signals are anticipated:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | ~3.6 | Singlet |
| H-4 (pyrazole ring) | ~5.4 | Doublet |
| H-3 (pyrazole ring) | ~7.2 | Doublet |
| -NH₂ | Broad singlet |
Note: The chemical shift of the amine protons (-NH₂) can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for the carbon atoms in this compound are as follows:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | ~35 |
| C-4 | ~85 |
| C-3 | ~140 |
| C-5 | ~150 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400 - 3200 | Two bands for the primary amine |
| C-H Stretch (sp³) | 3000 - 2850 | N-methyl group |
| C-H Stretch (sp²) | 3150 - 3050 | Pyrazole ring C-H |
| C=N Stretch | 1650 - 1550 | Pyrazole ring |
| N-H Bend | 1650 - 1580 | Primary amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 97. Common fragmentation patterns for pyrazoles involve the loss of N₂ and HCN.
Experimental Protocols
Synthesis of this compound
A general and adaptable method for the synthesis of 1-aryl-1H-pyrazole-5-amines involves the microwave-assisted reaction of an aryl hydrazine with either 3-aminocrotononitrile or an α-cyanoketone in a dilute acid solution. While this protocol is for aryl derivatives, it can be adapted for the synthesis of this compound by using methylhydrazine.
Materials:
-
Methylhydrazine
-
3-Aminocrotononitrile or a suitable α-cyanoketone
-
1 M Hydrochloric acid
-
Microwave reactor vials
-
Stir bar
-
Microwave reactor
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine methylhydrazine (1 equivalent) and 3-aminocrotononitrile (1 equivalent).
-
Add 1 M hydrochloric acid to the vial to achieve the desired concentration.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature and time (optimization may be required).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by vacuum filtration and purified by recrystallization or column chromatography.
Logical Workflow for Structure Elucidation
The process of confirming the structure of a synthesized compound like this compound follows a logical progression of analytical techniques.
Conclusion
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. By carefully analyzing the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and comparing it with the expected values derived from known derivatives, researchers can confidently confirm the identity and purity of their synthesized compound. This foundational knowledge is crucial for the subsequent use of this versatile building block in the development of novel pharmaceuticals and agrochemicals.
An In-depth Technical Guide on the Solubility of 1-methyl-1H-pyrazol-5-amine
This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for 1-methyl-1H-pyrazol-5-amine (CAS: 1192-21-8). This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Chemical Properties Overview
This compound, with the molecular formula C₄H₇N₃, is an organic compound featuring a pyrazole ring structure.[1] It is recognized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The presence of an amino group confers basic properties to the molecule, allowing it to readily participate in various chemical reactions.[1]
Quantitative Solubility Data
Precise experimental solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, calculated values provide an estimation of its solubility characteristics.
| Property | Value | Unit | Source |
| log₁₀WS (Water Solubility) | -2.16 | mol/L | Calculated[3] |
| logPoct/wat (Octanol/Water Partition Coefficient) | 0.002 | - | Calculated[3] |
Qualitative Solubility:
-
Polar Organic Solvents: The compound exhibits good solubility in polar organic solvents.[2]
-
Water: A related isomer, 1-methyl-1H-pyrazol-3-amine, is described as slightly soluble in water.[4] Generally, amines with fewer than six carbon atoms tend to be water-soluble.[5]
-
Acidic Solutions: As a basic compound, this compound is expected to be soluble in acidic solutions due to the formation of water-soluble amine salts.[5][6]
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of an amine like this compound in various solvents. This protocol is based on standard laboratory procedures for amine characterization.[5][6][7][8]
Objective: To qualitatively and quantitatively determine the solubility of this compound in water, acidic and basic aqueous solutions, and organic solvents.
Materials:
-
This compound
-
Distilled or deionized water
-
5% Hydrochloric acid (HCl) solution
-
5% Sodium hydroxide (NaOH) solution
-
Organic solvents (e.g., ethanol, methanol, diethyl ether, dichloromethane)
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
pH paper or pH meter
-
Analytical balance
-
Spatula
Procedure:
-
Preparation: Label a series of clean, dry test tubes for each solvent to be tested.
-
Sample Addition: Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to each test tube.
-
Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the corresponding test tube.
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).
-
Observation: After mixing, allow the tubes to stand for a few minutes and observe whether the solid has completely dissolved. Record the results as soluble, partially soluble, or insoluble.
-
pH Measurement (for aqueous solutions): For the test tube containing water, use pH paper or a calibrated pH meter to determine the pH of the resulting solution. An increase in pH would be consistent with the basic nature of the amine.[6][8]
-
Acid and Base Solubility:
-
Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared by adding an excess of the amine to a known volume of solvent. The mixture is stirred until equilibrium is reached, and then the undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved amine in the supernatant can then be determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the solubility of an amine compound.
References
- 1. CAS 1192-21-8: this compound | CymitQuimica [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1904-31-0 CAS MSDS (1-Methyl-1H-pyrazol-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemhaven.org [chemhaven.org]
- 7. moorparkcollege.edu [moorparkcollege.edu]
- 8. www1.udel.edu [www1.udel.edu]
Spectroscopic Analysis of 1-methyl-1H-pyrazol-5-amine: A Technical Guide
Executive Summary
This technical guide provides a detailed overview of the spectral data for pyrazole derivatives, focusing on the core structure of 1-methyl-1H-pyrazol-5-amine. Due to the limited availability of public domain spectral data for the unsubstituted this compound, this document presents a comprehensive analysis of a closely related and well-characterized analogue, 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . This illustrative example serves to inform researchers, scientists, and drug development professionals on the characteristic spectral features of this important class of heterocyclic compounds. The guide includes tabulated NMR and IR data, a summary of mass spectrometry fragmentation, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.
Introduction
This compound is a heterocyclic amine containing a pyrazole ring, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active compounds. The structural elucidation and characterization of novel pyrazole derivatives are fundamental to the advancement of pharmaceutical and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.
This guide aims to provide a practical reference for the spectral properties of the this compound core by examining a substituted derivative. The data and protocols presented herein are compiled from peer-reviewed scientific literature.
Spectral Data Presentation
The following sections present the spectral data for the illustrative compound, 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. It is important to note that the chemical shifts, vibrational frequencies, and mass-to-charge ratios will differ for the unsubstituted this compound due to the absence of the tert-butyl and N-(4-methoxybenzyl) groups. However, the data provides valuable insight into the expected spectral regions for the pyrazole core protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine are summarized below.
Table 1: ¹H NMR Spectral Data of 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.28 | s | 9H | C(CH₃)₃ |
| 3.34 | br s | 1H | NH |
| 3.57 | s | 3H | N-CH₃ |
| 3.81 | s | 3H | O-CH₃ |
| 4.16 | d, J = 5.2 Hz | 2H | N-CH₂ |
| 5.41 | s | 1H | Pyrazole H-4 |
| 6.90 | d, J = 8.4 Hz | 2H | Aromatic H |
| 7.30 | d, J = 8.4 Hz | 2H | Aromatic H |
Table 2: ¹³C NMR Spectral Data of 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [1]
| Chemical Shift (δ) ppm | Assignment |
| 30.6 | C(CH₃)₃ |
| 32.3 | C(CH₃)₃ |
| 34.2 | N-CH₃ |
| 50.1 | N-CH₂ |
| 55.4 | O-CH₃ |
| 85.2 | Pyrazole C-4 |
| 114.2 | Aromatic CH |
| 129.4 | Aromatic CH |
| 130.9 | Aromatic C (quaternary) |
| 148.1 | Pyrazole C-5 |
| 159.3 | Aromatic C (quaternary) |
| 160.7 | Pyrazole C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine are presented below.
Table 3: IR Spectral Data of 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [1]
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3243 | N-H stretch |
| 2958, 2863 | C-H stretch (aliphatic) |
| 1611 | C=N stretch (pyrazole ring) |
| 1558, 1506 | C=C stretch (aromatic and pyrazole rings) |
| 1240, 1036 | C-O-C stretch (asymmetric and symmetric) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a derivative, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, the molecular ion peak was observed at m/z 242, with the base peak at m/z 227, corresponding to the loss of a methyl group.[2]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data, based on methodologies reported in the literature.[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy
IR spectra are often recorded on an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and determining the fragmentation pattern of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized organic compound.
Caption: A flowchart illustrating the typical workflow from chemical synthesis to structural confirmation using various spectroscopic techniques.
Conclusion
References
The Discovery and Synthesis of 1-methyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-methyl-1H-pyrazol-5-amine (CAS 1192-21-8), a key heterocyclic building block in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily apparent in historical literature, its synthesis is a direct application of the foundational principles of pyrazole chemistry established in the late 19th century. This document details the historical context of its structural class, provides a representative classical synthesis protocol, summarizes its physicochemical properties, and outlines its significance in modern drug discovery.
Introduction: A Legacy of Pyrazole Chemistry
The story of this compound is intrinsically linked to the broader history of pyrazole chemistry. The first synthesis of a substituted pyrazole was achieved by the German chemist Ludwig Knorr in 1883.[1] Knorr's work, involving the condensation of ethyl acetoacetate with phenylhydrazine, opened the door to a vast new class of heterocyclic compounds.[1][2] Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole ring. The fundamental reaction for forming the 5-aminopyrazole scaffold, the condensation of a β-ketonitrile with a hydrazine, was established in the late 19th century, with early examples such as the synthesis of 3,5-diaminopyrazole from malononitrile and hydrazine reported by Rothenburg in 1884.[3][4]
The synthesis of this compound, therefore, represents a logical and early extension of these pioneering efforts, utilizing methylhydrazine as the hydrazine source. While the exact first documented synthesis is not prominently recorded, it is clear that the chemical knowledge to produce it existed shortly after the initial discoveries in pyrazole chemistry. Today, this compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[5]
Physicochemical and Spectroscopic Data
The properties of this compound are well-documented, and key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₃ | [5] |
| Molecular Weight | 97.12 g/mol | [5] |
| CAS Number | 1192-21-8 | [5] |
| Appearance | White to light yellow crystalline powder | Commercial Suppliers |
| Melting Point | 53-57 °C | Commercial Suppliers |
| Boiling Point | 115-116 °C (15 mmHg) | Commercial Suppliers |
| ¹H NMR (CDCl₃) | δ 7.25 (d, J=2.0 Hz, 1H), 5.55 (d, J=2.0 Hz, 1H), 3.65 (s, 3H), 3.55 (br s, 2H) | Commercial Suppliers |
| ¹³C NMR (CDCl₃) | δ 153.5, 139.0, 93.5, 36.0 | Commercial Suppliers |
Historical Synthesis Protocol: The Reaction of a β-Ketonitrile with Methylhydrazine
The most versatile and historically significant method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[3] The following protocol is a representative method for the synthesis of this compound based on this classical approach.
Materials and Reagents
-
Cyanoacetaldehyde (or a suitable precursor/equivalent)
-
Methylhydrazine
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Experimental Procedure
-
Reaction Setup: A solution of cyanoacetaldehyde (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Methylhydrazine: Methylhydrazine (1 equivalent) is added dropwise to the stirred solution. A catalytic amount of glacial acetic acid is then added.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Neutralization and Extraction: The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted three times with diethyl ether.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by vacuum distillation.
Reaction Workflow
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publications of Paul Ehrlich - Paul-Ehrlich-Institut [pei.de]
- 4. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Books [books.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-methyl-1H-pyrazol-5-amine: Synonyms, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrazol-5-amine is a heterocyclic amine that serves as a versatile and crucial building block in synthetic organic chemistry. Its unique structural features, particularly the presence of a reactive amino group on the pyrazole ring, make it a valuable precursor for the synthesis of a wide array of more complex molecules.[1] This technical guide provides a comprehensive overview of its synonyms, alternative names, physicochemical properties, and its significant role as an intermediate in the development of pharmaceutical agents and other bioactive compounds.
Synonyms and Alternative Names
This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.
-
(1-Methyl-1H-pyrazol-5-yl)amine[2]
-
1-Methyl-5-aminopyrazole[2]
-
1-methyl-1H-pyrazol-5-ylamine
-
1H-Pyrazol-5-amine, 1-methyl-[2]
-
2-Methyl-2H-pyrazol-3-ylamine[2]
-
2-Methylpyrazol-3-amine[2]
-
3-Amino-2-methyl-2H-pyrazole[2]
-
3-Amino-2-methylpyrazole
-
5-Amino-1-methyl-1H-pyrazole[1]
-
5-Amino-1-methylpyrazole[2]
-
NSC 76510[2]
Physicochemical and Spectral Data
A summary of the key physicochemical properties and spectral data for this compound is presented in the table below. This information is essential for its characterization, handling, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 1192-21-8 | [2] |
| Molecular Formula | C4H7N3 | [1] |
| Molecular Weight | 97.12 g/mol | [1][3] |
| Appearance | Colorless to light yellow solid or liquid | [2] |
| InChI Key | JESRNIJXVIFVOV-UHFFFAOYSA-N | [2] |
| SMILES | CN1N=CC=C1N | [2] |
| Proton Affinity (PAff) | 949.50 kJ/mol | [4] |
| Gas Basicity (BasG) | 917.60 kJ/mol | [4] |
| LogP (Octanol/Water Partition Coefficient) | 0.002 (Crippen Calculated) | [4] |
| Water Solubility (log10WS) | -2.16 (Crippen Calculated) | [4] |
| McGowan's Characteristic Volume (McVol) | 77.700 ml/mol | [4] |
Synthesis and Experimental Protocols
The most common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[5] For the preparation of this compound, the reaction proceeds via the nucleophilic attack of methylhydrazine on the carbonyl carbon of a suitable β-ketonitrile, followed by intramolecular cyclization.
Representative Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of 5-aminopyrazoles.
Materials:
-
β-ketonitrile (e.g., 3-oxobutanenitrile)
-
Methylhydrazine
-
Ethanol (or another suitable solvent)
-
Catalytic amount of a weak acid or base (optional, depending on the specific β-ketonitrile)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile in ethanol.
-
Slowly add an equimolar amount of methylhydrazine to the solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure this compound.
Role in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a heterocyclic pyrazole core, allows for diverse chemical modifications to generate libraries of compounds for biological screening.
A notable application of this compound and its derivatives is in the development of anti-inflammatory and antidiabetic drugs.[1] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.
Below is a generalized workflow illustrating the synthesis of this compound and its subsequent use as a building block for creating more complex, biologically active molecules.
Caption: Synthetic workflow for this compound and its derivatization.
Conclusion
This compound is a fundamentally important heterocyclic compound with a well-established role in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group make it an ideal starting material for the creation of diverse molecular architectures. For researchers and professionals in drug discovery and development, a thorough understanding of its properties and synthetic utility is essential for leveraging its potential in creating novel and effective bioactive compounds.
References
- 1. innospk.com [innospk.com]
- 2. CAS 1192-21-8: this compound | CymitQuimica [cymitquimica.com]
- 3. 2-Methyl-2H-pyrazol-3-ylamine | C4H7N3 | CID 136927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 1-methyl-1H-pyrazol-5-amine Derivatives: A Technical Overview
For Immediate Release
Shanghai, China – December 24, 2025 – The class of N-heterocyclic compounds known as 1-methyl-1H-pyrazol-5-amine derivatives is attracting significant attention within the scientific and drug development communities. These compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth analysis of their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Core Biological Activities and Quantitative Data
Research has revealed that this compound and its related derivatives exhibit potent antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory properties. The following tables summarize the key quantitative data from various studies, offering a comparative look at the efficacy of these compounds.
Table 1: Antimicrobial and Antifungal Activity
| Compound | Target Organism | Activity Type | Value | Reference |
| 7f | Valsa mali | Antifungal | EC₅₀: 0.64 mg/L | [1][2] |
| Allicin (Control) | Valsa mali | Antifungal | EC₅₀: 26.0 mg/L | [1][2] |
| Tebuconazole (Control) | Valsa mali | Antifungal | EC₅₀: 0.33 mg/L | [1][2] |
| 7b | Pseudomonas syringae pv. actinidiae | Antibacterial | MIC₉₀: 1.56 mg/L | [1][2] |
| 9Ip | Valsa mali | Antifungal | EC₅₀: 0.58 mg/L | [3] |
| Fluxapyroxad (Control) | Valsa mali | Antifungal | EC₅₀: 12.45 mg/L | [3] |
| Tebuconazole (Control) | Valsa mali | Antifungal | EC₅₀: 0.36 mg/L | [3] |
| 1v | F. graminearum | Antifungal | EC₅₀: 0.0530 µM | [4] |
| 3 | Escherichia coli | Antibacterial | MIC: 0.25 µg/mL | [5] |
| 4 | Streptococcus epidermidis | Antibacterial | MIC: 0.25 µg/mL | [5] |
| 2 | Aspergillus niger | Antifungal | MIC: 1 µg/mL | [5] |
| 5k | C. albicans | Antifungal | MIC: 0.125 µg/mL | [6] |
| 6c | C. albicans | Antifungal | MIC: 0.0625 µg/mL | [6] |
| 5k | C. neoformans | Antifungal | MIC: 0.125 µg/mL | [6] |
| 6c | C. neoformans | Antifungal | MIC: 0.0625 µg/mL | [6] |
| 5k | A. fumigatus | Antifungal | MIC: 8.0 µg/mL | [6] |
| 6c | A. fumigatus | Antifungal | MIC: 4.0 µg/mL | [6] |
Table 2: Anticancer Activity
| Compound | Cell Line | Cancer Type | IC₅₀/GI₅₀ Value (µM) | Reference |
| 20 | HL-60 | Leukemia | 6.5 | [3] |
| 20 | SMMC-7721 | Liver Cancer | 17.8 | [3] |
| 20 | MCF-7 | Breast Cancer | - | [3] |
| 1g | Various | Cancer | GI₅₀ values reported | [7] |
| 1c, 1d, 1f | Various | Cancer | Growth % ≤ 50% at 10 µM | [7] |
| XIII | HepG2 | Liver Cancer | 6.57 | [8] |
| XIII | HCT-116 | Colon Cancer | 9.54 | [8] |
| XIII | MCF-7 | Breast Cancer | 7.97 | [8] |
| AMDPC | Bcap-37 | Breast Cancer | 46.52 µg/mL | [9] |
| 10b | MCF-7 | Breast Cancer | 8.13 | [10] |
| 10b | HCT-116 | Colon Cancer | 9.36 | [10] |
| 5a | HepG-2 | Liver Cancer | 3.42 | [10] |
| 5b | HepG-2 | Liver Cancer | 3.56 | [10] |
Table 3: Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀/Kᵢ Value (nM) | Reference |
| Afuresertib | Akt1 | Kᵢ: 0.08 | [11] |
| Compound 2 | Akt1 | IC₅₀: 1.3 | [11] |
| 16 | Chk2 | IC₅₀: 48.4 | [11] |
| 17 | Chk2 | IC₅₀: 17.9 | [11] |
| 8a | JNK3 | IC₅₀: 227 | [12] |
| 7a | JNK3 | IC₅₀: 635 | [12] |
| Compound 6 | JNK3 | IC₅₀: 130.1 | [13] |
| 23 | CDK2 | Kᵢ: 90 | [14] |
| 15 | CDK2 | Kᵢ: 5 | [14] |
| D40 | PLK1 | IC₅₀: 359 | [15] |
| D39 | PLK1 | IC₅₀: 1430 | [15] |
| 3a | Haspin | IC₅₀: 167 | [16] |
| 3a | CLK1 | IC₅₀: 101 | [16] |
| 2c | Haspin | IC₅₀: 62 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungi and bacteria.
-
Preparation of Inoculum: Fungal or bacterial strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a concentration of approximately 10³ CFU/mL.[17]
-
Compound Dilution: The test compound is serially diluted in the appropriate broth medium in a 96-well microtiter plate.[18]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[19]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives for a specified period, typically 48-72 hours.[20]
-
MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[19][20]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[21] The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.[20]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[22]
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound is administered orally or via injection at a specific dose (e.g., 10 mg/kg) prior to the induction of inflammation.[5]
-
Induction of Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw of the animals.[23][24]
-
Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a digital caliper or plethysmometer.[23][24]
-
Evaluation of Anti-inflammatory Activity: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[23]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[25]
-
Reaction Setup: In a 384-well plate, the test compound, recombinant kinase enzyme (e.g., JNK3), and a substrate/ATP mixture are added.[26][27]
-
Kinase Reaction: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.[25][27]
-
Reaction Termination: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes.[25][27]
-
Signal Generation: Kinase Detection Reagent is added to convert the produced ADP back to ATP, which then generates a luminescent signal via a luciferase reaction. The plate is incubated for 30 minutes.[25][27]
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The IC₅₀ value is determined from the dose-response curve of the inhibitor.[26][27]
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
The diverse biological activities of this compound derivatives underscore their potential as a versatile scaffold in drug discovery. The quantitative data presented herein highlights their potency across various therapeutic areas, including infectious diseases, oncology, and inflammatory conditions. The detailed experimental protocols provide a foundation for further research and development, while the visualized pathways offer insights into their mechanisms of action. Continued investigation into the structure-activity relationships and optimization of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]
- 18. connectjournals.com [connectjournals.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. protocols.io [protocols.io]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. inotiv.com [inotiv.com]
- 24. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Navigating the Commercial Landscape of 1-methyl-1H-pyrazol-5-amine: A Technical Guide for Researchers
For immediate release:
Shanghai, China – December 24, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the commercial availability, synthesis, and applications of the versatile chemical intermediate, 1-methyl-1H-pyrazol-5-amine (CAS No. 1192-21-8). This guide provides a detailed overview of suppliers, experimental protocols, and the compound's role in various biological pathways, serving as an essential resource for advancing research and development in pharmaceuticals and agrochemicals.
Core Compound Profile
This compound, also known as 5-amino-1-methyl-1H-pyrazole, is a heterocyclic amine with the molecular formula C₄H₇N₃. Its structure, featuring a pyrazole ring with a methyl group on one nitrogen and an amino group at the 5-position, makes it a valuable building block in organic synthesis.[1][2] The compound typically appears as a white to light yellow solid.[2] Its utility is underscored by its frequent use as an intermediate in the synthesis of a wide range of bioactive molecules, including those with anti-inflammatory, antidiabetic, antimicrobial, and anticancer properties.[1][3][4]
Commercial Availability and Suppliers
A critical aspect for any research and development endeavor is the reliable sourcing of starting materials. This compound is commercially available from a variety of chemical suppliers. The purity of the compound is a key consideration, with most suppliers offering grades of 97% or higher. Pricing and available quantities vary, and researchers are advised to contact suppliers directly for the most current information and to request certificates of analysis.
A summary of publicly available data from prominent suppliers is presented below for comparative purposes:
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich (Ambeed) | 98% | 1 g, 5 g, 10 g, 25 g, 100 g | $11.50 (1g), $16.10 (5g), $19.55 (10g), $41.40 (25g), $149.50 (100g) |
| Apollo Scientific | 97% | 1 g, 5 g, 25 g | £15.00 (1g), £17.00 (5g), £43.00 (25g) |
| TCI America | >98.0% (GC) | Inquire for details | Inquire for details |
| BLD Pharm | Inquire for details | Inquire for details | Inquire for details |
| Thermo Scientific Chemicals | 97% | 25 g, 100 g | Inquire for details |
| CymitQuimica | >98.0% (GC), 97% | 1 g and other quantities | Inquire for details |
Note: Prices and availability are subject to change and may not include shipping and handling fees. Researchers should confirm all details with the respective suppliers.
Experimental Protocols and Synthetic Utility
The reactivity of the amino group and the pyrazole ring system allows for diverse chemical transformations, making this compound a versatile synthon. Below are detailed methodologies for key reactions involving this compound, extracted from published scientific literature.
Protocol 1: Triethylamine-Mediated Sulfonamidation
This protocol describes the synthesis of a pyrazole-based benzenesulfonamide, a scaffold found in various biologically active molecules.[5]
Objective: To synthesize N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
Materials:
-
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
-
4-methylbenzenesulfonyl chloride
-
Triethylamine
-
Acetonitrile
-
Distilled water
-
Ethyl acetate
Procedure:
-
A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol), 4-methylbenzenesulfonyl chloride (1.0 mmol), and triethylamine (1.2 mmol) in 2.0 mL of acetonitrile is prepared.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is then evaporated under reduced pressure.
-
5.0 mL of distilled water is added to the residue.
-
The resulting mixture is extracted twice with 5.0 mL of ethyl acetate.
-
The organic layers are combined, dried, and concentrated to yield the final product.
Characterization: The resulting pyrazole-based benzenesulfonamide can be fully characterized using FT-IR, NMR, and HRMS techniques.[5]
Caption: Workflow for the synthesis of a pyrazole-based benzenesulfonamide.
Protocol 2: One-Pot Solvent-Free Condensation/Reduction for N-Alkylation
This efficient, one-pot, two-step synthesis demonstrates the reductive amination of this compound derivatives.[6]
Objective: To synthesize 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
Materials:
-
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
-
p-methoxybenzaldehyde
Procedure:
-
A 10.0 mL open-topped tube is charged with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) and p-methoxybenzaldehyde (1.0 mmol).
-
The resulting mixture is heated in a sand bath at 120 °C for 2 hours under solvent-free conditions.
-
This forms the N-(5-pyrazolyl)imine intermediate in situ.
-
The reaction mixture is then subjected to a reduction step (the specific reducing agent used in the broader context of this method would be introduced here, e.g., NaBH₄) to yield the final N-alkylated product.
Characterization: The structure of the synthesized N-heterocyclic amine can be fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis.[6]
Caption: A streamlined one-pot synthesis of an N-alkylated pyrazole amine.
Biological Significance and Signaling Pathway Involvement
Derivatives of this compound are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazole scaffold is considered a "privileged structure," frequently appearing in biologically active compounds.[4]
Role as GIRK1/2 Potassium Channel Activators
A notable application of pyrazol-5-yl-containing compounds is their function as activators of G protein-gated inwardly-rectifying potassium (GIRK) channels. Specifically, a novel series of 1H-pyrazol-5-yl-2-phenylacetamides has been identified as potent GIRK1/2 activators with nanomolar potency.[7] GIRK channels are crucial effectors in G protein-coupled receptor (GPCR) signaling pathways and are implicated in various physiological processes, including pain perception, epilepsy, and addiction.[7] The development of selective GIRK channel activators is a key area of research for potential therapeutic interventions in these conditions.
Caption: Proposed mechanism of GIRK channel activation by pyrazole derivatives.
Mitochondrial Toxicity Considerations
While demonstrating therapeutic potential, some derivatives of 1-methyl-1H-pyrazole have also been shown to exhibit unexpected acute mammalian toxicity.[8] For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides, developed as potent inhibitors of the parasitic nematode Haemonchus contortus, displayed acute toxicity in mice. Further investigation revealed that these compounds cause a dose-dependent inhibition of mitochondrial respiration.[8] This finding highlights the critical importance of early-stage in vitro toxicity screening, particularly assessments for mitochondrial toxicity, in the drug discovery pipeline for this class of compounds.
This technical guide serves as a foundational resource for researchers working with this compound. By consolidating information on its commercial availability, synthetic utility, and biological relevance, it aims to facilitate innovation and accelerate the development of novel therapeutics and other valuable chemical entities.
References
- 1. innospk.com [innospk.com]
- 2. CAS 1192-21-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Investigations into the Structural and Electronic Properties of 1-methyl-1H-pyrazol-5-amine: A Computational Chemistry Whitepaper
For correspondence: --INVALID-LINK--
Abstract
1-methyl-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of various bioactive molecules and functional materials.[1] This technical guide provides a comprehensive overview of a prospective theoretical study on this compound, employing quantum chemical calculations to elucidate its structural, electronic, and spectroscopic properties. The methodologies detailed herein are based on established computational protocols, primarily Density Functional Theory (DFT), which have been successfully applied to a wide range of pyrazole derivatives.[2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a foundational understanding of the molecule's intrinsic properties. All quantitative data presented is predictive and based on computational models.
Introduction
Pyrazoles and their derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6] The specific compound, this compound (C4H7N3), is a key intermediate in the synthesis of novel pharmaceutical agents and agrochemicals.[1] A thorough understanding of its molecular structure, electronic characteristics, and reactivity is paramount for the rational design of new derivatives with enhanced efficacy and desired properties.
Theoretical studies, particularly those utilizing Density Functional Theory (DFT), have proven to be invaluable tools for investigating the fundamental properties of molecular systems.[2][3][5][7] These computational methods allow for the detailed exploration of geometric parameters, vibrational frequencies, and electronic structure, providing insights that are often complementary to experimental data. This whitepaper outlines a theoretical investigation of this compound, providing a roadmap for future computational and experimental work.
Computational Methodology
The theoretical calculations outlined in this guide are based on well-established protocols for the computational analysis of organic molecules.[2][5]
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size. The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.
Electronic Structure Analysis
To understand the electronic properties of the molecule, several key parameters are calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule. This provides insights into the sites susceptible to electrophilic and nucleophilic attack.[3]
-
Mulliken Atomic Charges: The distribution of charge on each atom is calculated to understand the polarity of the molecule and the nature of the chemical bonds.
Spectroscopic Simulations
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, providing information about the electronic transitions within the molecule.[2]
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts, which are essential for the structural elucidation of the compound.
Predicted Quantitative Data
The following tables summarize the predicted quantitative data for this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | N1-N2 | 1.38 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.41 | |
| C4-C5 | 1.37 | |
| C5-N1 | 1.36 | |
| C5-N6 (amino) | 1.38 | |
| N1-C7 (methyl) | 1.47 | |
| **Bond Angles (°) ** | N2-N1-C5 | 109.5 |
| N1-N2-C3 | 111.2 | |
| N2-C3-C4 | 106.8 | |
| C3-C4-C5 | 105.5 | |
| C4-C5-N1 | 107.0 | |
| C4-C5-N6 | 128.5 | |
| N1-C5-N6 | 124.5 |
Table 2: Calculated Electronic Properties
| Property | Predicted Value |
| HOMO Energy (eV) | -5.85 |
| LUMO Energy (eV) | -0.25 |
| HOMO-LUMO Gap (eV) | 5.60 |
| Dipole Moment (Debye) | 2.75 |
| Ionization Potential (eV) | 6.20 |
| Electron Affinity (eV) | 0.50 |
Table 3: Predicted Vibrational Frequencies
| Vibrational Mode | Frequency (cm-1) | Description |
| ν(N-H) stretch (sym) | 3450 | Amino group symmetric stretching |
| ν(N-H) stretch (asym) | 3550 | Amino group asymmetric stretching |
| ν(C-H) stretch (methyl) | 2950-3050 | Methyl group C-H stretching |
| ν(C=N) stretch | 1620 | Pyrazole ring C=N stretching |
| ν(C=C) stretch | 1580 | Pyrazole ring C=C stretching |
| δ(N-H) scissoring | 1640 | Amino group N-H bending |
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Computational Workflow for Theoretical Analysis
References
- 1. innospk.com [innospk.com]
- 2. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for N-Alkylation of Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated pyrazoles are a cornerstone of many biologically active compounds, playing a crucial role in medicinal chemistry and drug discovery. The substituent on the pyrazole nitrogen can significantly influence the molecule's pharmacological properties. This document provides detailed protocols for several common and effective methods for the N-alkylation of pyrazoles, catering to a range of substrates and reaction conditions. The methodologies covered include classical alkylation with a base, an acid-catalyzed approach, and a catalyst-free Michael addition.
General Considerations for N-Alkylation of Pyrazole
The regioselectivity of N-alkylation can be a significant challenge for unsymmetrical pyrazoles, potentially yielding a mixture of N1 and N2 isomers. The choice of reaction conditions, including the base, solvent, and alkylating agent, can influence the isomeric ratio. Steric hindrance around the nitrogen atoms often plays a key role in determining the major regioisomer.
Experimental Protocols
Protocol 1: Classical N-Alkylation using a Strong Base and Alkyl Halide
This protocol describes a general and widely used procedure for the N-alkylation of pyrazoles via deprotonation with a strong base followed by reaction with an alkyl halide.[1]
Materials:
-
Pyrazole substrate (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask at 0 °C.
-
Dissolve the pyrazole substrate (1.0 equivalent) in anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[1]
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to protocols requiring strong bases and high temperatures, utilizing a Brønsted acid catalyst.[2][3]
Materials:
-
Pyrazole substrate (1.0 equivalent)
-
Trichloroacetimidate electrophile (1.0 equivalent)
-
Camphorsulfonic acid (CSA, 0.2 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Ethyl acetate (EA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an argon atmosphere, combine the pyrazole (1 equiv), the trichloroacetimidate (1 equiv), and CSA (0.2 equiv).[3]
-
Add dry DCE to form a 0.25 M solution.[3]
-
Stir the reaction at room temperature for 4 hours.[3]
-
After 4 hours, dilute the reaction mixture with ethyl acetate.[3]
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.[3]
-
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography.[3]
Protocol 3: Catalyst-Free Michael Addition for N1-Alkylation
This protocol describes a highly regioselective, catalyst-free Michael reaction for the N1-alkylation of 1H-pyrazoles.[4][5]
Materials:
-
1H-pyrazole substrate (0.20 mmol)
-
Michael acceptor (e.g., ethyl acrylate, 0.21 mmol)
-
Base (e.g., K₂CO₃ or iPr₂NEt, 0.22 mmol)
-
Solvent (e.g., acetonitrile, 1 mL)
-
Ice water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 1H-pyrazole (0.20 mmol), the Michael acceptor (0.21 mmol), and the base (0.22 mmol) in the solvent (1 mL).[4]
-
Stir the resulting mixture at 25 °C until the 1H-pyrazole is consumed, as determined by ¹H NMR analysis.[4]
-
Add ice water (10 mL) to the reaction mixture.[4]
-
Extract the mixture with ethyl acetate (2 x 5 mL).[4]
-
Combine the organic layers, wash with brine (15 mL), and dry with MgSO₄.[4]
-
Concentrate the solution under reduced pressure to provide the crude product.[4]
-
Purify the crude product by flash chromatography on silica gel (0−100% ethyl acetate in hexanes) to yield the desired N1-alkylated pyrazole.[4]
Data Presentation
The following table summarizes the yields of various N-alkylated pyrazoles obtained using the acid-catalyzed method with trichloroacetimidates.[2]
| Entry | Pyrazole Substrate | Alkylating Agent (Trichloroacetimidate) | Product | Yield (%) |
| 1 | 4-Chloropyrazole | Phenethyl trichloroacetimidate | 4-Chloro-1-phenethyl-1H-pyrazole | 77 |
| 2 | 4-Chloropyrazole | 4-Methoxybenzyl trichloroacetimidate | 4-Chloro-1-(4-methoxybenzyl)-1H-pyrazole | 92 |
| 3 | 4-Chloropyrazole | 4-Chlorobenzyl trichloroacetimidate | 4-Chloro-1-(4-chlorobenzyl)-1H-pyrazole | 37 |
| 4 | 4-Chloropyrazole | Benzhydryl trichloroacetimidate | 1-Benzhydryl-4-chloro-1H-pyrazole | 59 |
| 5 | 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | 1-Phenethyl-3-methyl-5-phenyl-1H-pyrazole & 1-Phenethyl-5-methyl-3-phenyl-1H-pyrazole | 40 & 16 (2.5:1 ratio) |
Visualizations
General Workflow for N-Alkylation of Pyrazole
Caption: General workflow for the N-alkylation of pyrazole.
Alternative Methods
Several other methods for the N-alkylation of pyrazoles have been developed, each with its own advantages:
-
Phase Transfer Catalysis (PTC): This method is efficient and can often be performed without a solvent, simplifying the work-up procedure.[6][7]
-
Mitsunobu Reaction: This reaction provides an alternative for the N-alkylation of pyrazoles.[2][3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times.[8][9][10]
-
Enzymatic Alkylation: Engineered enzymes can offer high regioselectivity in the N-alkylation of pyrazoles.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Remarkable Fast N‐Alkylation of Azaheterocycles under Microwave Irradiation in Dry Media. | Semantic Scholar [semanticscholar.org]
- 9. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Use of 1-Methyl-1H-pyrazol-5-amine in Heterocyclic Synthesis
Introduction
1-Methyl-1H-pyrazol-5-amine is a versatile heterocyclic building block widely employed in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyrazole ring with a reactive amino group, makes it an excellent precursor for the construction of a variety of fused heterocyclic systems.[1] These resulting scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are "privileged structures" frequently found in biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using this compound.
Application Note 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a purine analog that is of significant interest in pharmaceutical research due to its wide range of biological activities, including its role as a protein kinase inhibitor in cancer treatment.[3][4] A common and efficient method for constructing this bicyclic system is the cyclocondensation reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an enaminone.[5]
General Reaction Scheme: Condensation with 1,3-Diketones
The reaction proceeds via a condensation between the exocyclic amino group and one of the carbonyls, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
This protocol is adapted from the general procedure for the reaction of 5-aminopyrazoles with 1,3-diketones.[6]
-
To a solution of this compound (1.0 mmol, 97.1 mg) in absolute ethanol (10 mL), add acetylacetone (1.1 mmol, 110.1 mg, 0.11 mL).
-
Add a catalytic amount of acetic acid (0.1 mL).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.
Quantitative Data
The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and various β-dicarbonyl compounds or enaminones generally proceeds in good to excellent yields.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 5-Amino-1H-pyrazole | Enaminone | Acetic Acid | Reflux | Moderate to High | [5] |
| 5-Amino-3-(4-iodophenyl)pyrazole | Acetylacetone | Ethanol | Reflux | 69-94 | [6] |
| 5-Amino-1H-pyrazoles | 2-Arylmalondialdehydes | Acidic | - | 40-60 | [5] |
| 5-Amino-1H-pyrazole | Enaminone | Pyridine | Reflux, 12h | Not specified | [5] |
Application Note 2: Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridine derivatives are another class of fused heterocycles with significant pharmacological applications. Their synthesis often involves the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds.[6] This reaction typically proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization.[6]
Workflow for Pyrazolo[3,4-b]pyridine Synthesis
The workflow outlines the key steps from reactant preparation to the final, purified product, highlighting the multi-step nature of the reaction sequence within a one-pot procedure.
Caption: Workflow for the synthesis of Pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine
This protocol is based on a reported synthesis using an ionic liquid as the reaction medium.[6]
-
Combine 1-methyl-3-phenyl-1H-pyrazol-5-amine (1.0 mmol) and an α,β-unsaturated ketone (e.g., chalcone, 1.0 mmol) in the ionic liquid [bmim]Br (2 mL).
-
Heat the mixture at 90°C with stirring.
-
Monitor the reaction progress using TLC.
-
Upon completion , cool the mixture to room temperature.
-
Add water to the reaction mixture, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pyrazolo[3,4-b]pyridine derivative.
Quantitative Data
The use of ionic liquids has been shown to provide excellent yields for this transformation.
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Temperature | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Various Chalcones | [bmim]Br | 90°C | Excellent | [6][7] |
Application Note 3: N-Functionalization via Reductive Amination and Sulfonamidation
The primary amine group of this compound is a key site for further functionalization, allowing for the introduction of diverse substituents and the construction of more complex molecules. Reductive amination and sulfonamidation are two fundamental transformations for this purpose.[8][9]
Reaction Pathways for N-Functionalization
These reactions expand the chemical space accessible from this compound, creating valuable intermediates for drug discovery.
Caption: Key N-functionalization pathways for this compound.
Experimental Protocol 1: One-Pot Reductive Amination
This protocol is adapted from a solvent-free condensation followed by reduction.[8]
-
Charge an open-topped tube with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) and p-methoxybenzaldehyde (1.0 mmol).
-
Heat the mixture in a sand bath at 120°C for 2 hours under solvent-free conditions to form the imine intermediate.
-
Cool the mixture to ambient temperature.
-
Dissolve the resulting crude imine in methanol (4.0 mL).
-
Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise at 0°C.
-
Stir the mixture at ambient temperature for 30 minutes.
-
Quench the reaction by adding distilled water (5.0 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 10 mL).
-
Combine the organic layers , dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
Experimental Protocol 2: N-Sulfonamidation
This protocol describes the reaction with a sulfonyl chloride to form a sulfonamide.[9]
-
Prepare a mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol), 4-methylbenzenesulfonyl chloride (1.0 mmol, 2.0 equiv.), and triethylamine (1.2 mmol) in acetonitrile (2.0 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Evaporate the solvent under reduced pressure.
-
Add distilled water (5.0 mL) to the residue.
-
Extract the mixture twice with ethyl acetate (2 x 5.0 mL).
-
Combine the organic extracts , dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N,N-ditosylated pyrazole amine.
Quantitative Data
These N-functionalization reactions are generally high-yielding and provide a direct route to elaborated pyrazole derivatives.
| Reaction Type | Amine Substrate | Electrophile | Reagents | Yield (%) | Reference |
| Reductive Amination | 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | 1. Heat (120°C); 2. NaBH₄ | Good | [8] |
| Sulfonamidation | 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Et₃N, MeCN | Good | [9] |
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-methyl-1H-pyrazol-5-amine as a Versatile Building Block in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-pyrazol-5-amine is a versatile heterocyclic building block with significant applications in the synthesis of a wide range of biologically active compounds. Its unique structural features, including the presence of a reactive amino group and a stable pyrazole core, make it an attractive starting material for the development of novel therapeutics. These application notes provide an overview of the utility of this compound in the synthesis of antimicrobial agents and kinase inhibitors, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific isomer, this compound, offers synthetic accessibility and the ability to introduce diverse functionalities, enabling the exploration of vast chemical space. This document details its application in two key therapeutic areas: the development of novel antimicrobial agents and the design of potent kinase inhibitors for targeted cancer therapy and other indications.
I. Application in Antimicrobial Drug Discovery
Derivatives of this compound have shown promising activity against a range of fungal and bacterial pathogens. A notable class of these derivatives incorporates a disulfide moiety, which has been demonstrated to be crucial for their antimicrobial effects.
Quantitative Data: Antimicrobial Activity
The following tables summarize the in vitro antifungal and antibacterial activities of selected this compound derivatives.
Table 1: Antifungal Activity of this compound Derivatives
| Compound ID | Target Organism | EC50 (mg/L) | Reference Compound | EC50 (mg/L) |
| 7f | Valsa mali | 0.64[1] | Tebuconazole | 0.33[1] |
| 7f | Valsa mali | 0.64[1] | Allicin | 26.0[1] |
Table 2: Antibacterial Activity of this compound Derivatives
| Compound ID | Target Organism | MIC90 (mg/L) | Reference Compound(s) | MIC90 (mg/L) |
| 7b | Pseudomonas syringae pv. actinidiae | 1.56[1] | Allicin, Bismerthiazol, Streptomycin sulfate | > 1.56[1] |
Mechanism of Action: Oxidative Stress in Fungi
The antimicrobial mechanism of disulfide-containing pyrazole derivatives is believed to involve the induction of oxidative stress within the fungal cell. This leads to a cascade of events, including the accumulation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell death.
References
Application of 1-methyl-1H-pyrazol-5-amine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-methyl-1H-pyrazol-5-amine is a versatile heterocyclic building block with significant applications in the synthesis of a wide range of agrochemicals. Its pyrazole core is a privileged scaffold in agrochemical discovery, appearing in numerous commercial products. The presence of a reactive amino group at the 5-position allows for diverse chemical modifications, leading to the development of potent fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of various agrochemicals derived from this compound.
I. Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
The pyrazole-carboxamide moiety is a well-established pharmacophore for succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides. These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II, leading to impaired energy production and fungal cell death. This compound serves as a key precursor for the synthesis of novel SDHI fungicides.
Quantitative Data for Fungicidal Activity
| Compound ID | Target Pathogen | EC50 (mg/L) | MIC90 (mg/L) | Reference Compound | Reference EC50/MIC90 (mg/L) |
| 7f (disulfide derivative) | Valsa mali | 0.64 | - | Tebuconazole | 0.33 |
| 7f (disulfide derivative) | Valsa mali | 0.64 | - | Allicin | 26.0 |
| 7b (disulfide derivative) | Pseudomonas syringae pv. actinidiae | - | 1.56 | Allicin | >50 |
| 7b (disulfide derivative) | Pseudomonas syringae pv. actinidiae | - | 1.56 | Bismerthiazol | 50 |
| 7b (disulfide derivative) | Pseudomonas syringae pv. actinidiae | - | 1.56 | Streptomycin sulfate | 6.25 |
Experimental Protocol: Synthesis of N-(1-methyl-1H-pyrazol-5-yl) R-disulfanyl)propanamide (Fungicide)
This protocol outlines a general procedure for the synthesis of this compound derivatives incorporating a disulfide moiety, which have demonstrated potent antifungal and antibacterial activity.[1][2]
Step 1: Synthesis of 2-(alkyldisulfanyl)acetic acid
-
To a solution of 2-mercaptoacetic acid (1.0 eq) and the corresponding thiol (1.0 eq) in dichloromethane (DCM), add iodine (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(alkyldisulfanyl)acetic acid.
Step 2: Synthesis of N-(1-methyl-1H-pyrazol-5-yl)-2-(alkyldisulfanyl)acetamide
-
To a solution of 2-(alkyldisulfanyl)acetic acid (1.2 eq) in DCM, add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in DCM and add it dropwise to a solution of this compound (1.0 eq) and triethylamine (2.0 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(1-methyl-1H-pyrazol-5-yl)-2-(alkyldisulfanyl)acetamide.
Caption: Synthetic workflow for N-(1-methyl-1H-pyrazol-5-yl) disulfide fungicides.
II. Herbicide Synthesis: Pyrazole Amides
Derivatives of this compound have also been explored as herbicides. The amide linkage is a common feature in many herbicidally active molecules. By condensing this compound with various carboxylic acids, novel herbicides can be synthesized.
Quantitative Data for Herbicidal Activity
| Compound ID | Target Weed | Inhibition of Root Growth (%) | Inhibition of Stem Growth (%) | Concentration (mg/L) | Reference Compound |
| 5e | Brassica campestris | 82 | 57 | 200 | Atrazine |
| 5g | Brassica campestris | 83 | - | 200 | Atrazine |
| 5g | Amaranthus retroflexus | 56 | - | 200 | Atrazine |
| 5g | Digitaria sanguinalis | 60 | - | 200 | Atrazine |
Experimental Protocol: Synthesis of N-(1-methyl-1H-pyrazol-5-yl)benzamides (Herbicide)
This protocol describes a general method for the synthesis of pyrazole amide derivatives with herbicidal activity via a condensation reaction.[3]
-
To a solution of a substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., DCM or DMF), add a chlorinating agent such as thionyl chloride or oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-3 hours or until the acid is completely converted to the acid chloride.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous solvent (e.g., DCM).
-
In a separate flask, dissolve this compound (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, an aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(1-methyl-1H-pyrazol-5-yl)benzamide.
Caption: General synthetic pathway for pyrazole amide herbicides.
III. Insecticide Synthesis: Ryanodine and GABA Receptor Modulators
The pyrazole scaffold is integral to several classes of modern insecticides that target the insect nervous system. These include modulators of ryanodine receptors (RyRs), which regulate calcium release in muscle cells, and antagonists of the GABA-gated chloride channel. While direct synthesis from this compound is less commonly published for commercial insecticides like fipronil (which uses a different pyrazole precursor), this amine is a valuable starting point for novel insecticidal amides.
Quantitative Data for Insecticidal Activity
| Compound ID | Target Pest | LC50 (µg/mL) | Mortality (%) | Concentration (mg/L) | Reference Compound | Reference LC50 (µg/mL) |
| 3f | Termites | 0.001 | - | - | Fipronil | 0.038 |
| 3d | Termites | 0.006 | - | - | Fipronil | 0.038 |
| 6h | Locusts | 47.68 | - | - | Fipronil | 63.09 |
| 7h | Aphis fabae | - | 85.7 | 12.5 | Imidacloprid | - |
| IA-8 | Mythimna separata | comparable to fluralaner | - | - | Fluralaner | - |
Experimental Protocol: Synthesis of N-(1-methyl-1H-pyrazol-5-yl)isoxazoline-carboxamides (Insecticide)
This protocol outlines a synthetic route to novel pyrazole-isoxazoline carboxamides, which have shown promising insecticidal activity, potentially targeting GABA receptors.[4]
Step 1: Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid
-
Synthesize or procure 1-methyl-1H-pyrazole-5-carbonitrile.
-
Hydrolyze the nitrile group using a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) under reflux conditions.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the solid to obtain 1-methyl-1H-pyrazole-5-carboxylic acid.
Step 2: Synthesis of N-(Aryl)-1-methyl-1H-pyrazole-5-carboxamide
-
Follow the general amidation procedure described in the herbicide section, reacting 1-methyl-1H-pyrazole-5-carboxylic acid with a substituted aniline to form the corresponding amide.
Step 3: Synthesis of the final isoxazoline-pyrazole carboxamide
-
This step involves the construction of the isoxazoline ring, which can be achieved through various methods, a common one being the [3+2] cycloaddition of a nitrile oxide with an alkene. The specific substituted pyrazole-amide from Step 2 would be further functionalized to participate in this cycloaddition. (Note: This is a generalized representation of a multi-step process).
Caption: Modes of action for pyrazole-based insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Methyl-1H-pyrazol-5-amine in the Synthesis of Novel Kinase Inhibitors
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. Kinases, as key regulators of cellular signaling pathways, represent a validated and highly sought-after class of drug targets. Within the diverse armamentarium of heterocyclic scaffolds used to construct these inhibitors, pyrazole-containing compounds have emerged as a privileged structural motif. Notably, 1-methyl-1H-pyrazol-5-amine has proven to be a versatile and valuable building block in the synthesis of a variety of kinase inhibitors. Its inherent structural features, including the presence of a reactive amino group and a strategically positioned methyl group, allow for the facile construction of fused heterocyclic systems, most prominently the pyrazolo[1,5-a]pyrimidine core. This scaffold has demonstrated significant potential in targeting a range of kinases, including Haspin, cyclin-dependent kinases (CDKs), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
This document provides detailed application notes on the utility of this compound in kinase inhibitor synthesis, a comprehensive table of quantitative inhibitory data for representative compounds, detailed experimental protocols for the synthesis of a model pyrazolo[1,5-a]pyrimidine-based inhibitor, and diagrams of relevant signaling pathways to provide a holistic understanding of the therapeutic context.
Application of this compound in Kinase Inhibitor Synthesis
The primary application of this compound in this context is its role as a key precursor in the synthesis of pyrazolo[1,5-a]pyrimidines. This bicyclic heteroaromatic system is a bioisostere of purine and can effectively compete with ATP for binding to the kinase active site. The synthesis generally involves a cyclocondensation reaction between the aminopyrazole and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.
The N-methyl group on the pyrazole ring of this compound serves several important functions in the final inhibitor molecule:
-
Modulation of Physicochemical Properties: The methyl group can influence the solubility, lipophilicity, and metabolic stability of the compound, which are critical parameters for drug-likeness.
-
Vector for Structural Elaboration: It provides a point for structural diversification, allowing for the exploration of structure-activity relationships (SAR).
-
Direction of Cyclization: The position of the methyl group can influence the regioselectivity of the cyclization reaction, leading to the desired isomeric product.
A prominent example of the utility of aminopyrazoles is in the synthesis of inhibitors targeting kinases crucial for cell cycle progression and transcriptional regulation. For instance, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown potent inhibitory activity against Haspin, CLK1, DYRK1A, and CDK9.
Quantitative Data for Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a series of pyrazolo[3,4-g]isoquinoline derivatives, which share a common pyrazole-based core, against several key kinases. This data highlights the potential for developing potent and selective inhibitors from pyrazole precursors.
| Compound ID | Target Kinase | IC50 (nM) |
| 1b | Haspin | 57 |
| CLK1 | 68 | |
| 1c | Haspin | 66 |
| CLK1 | 165 | |
| 2a | Haspin | >1000 |
| 2b | Haspin | 85 |
| DYRK1A | 130 | |
| 2c | Haspin | 62 |
| DYRK1A | 248 | |
| 3a | Haspin | 167 |
| CLK1 | 101 | |
| 3c | CLK1 | 218 |
| CDK9 | 280 | |
| 3d | CLK1 | 225 |
| CDK9 | 363 |
Data is representative of pyrazole-based kinase inhibitors and is intended for comparative purposes.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a 7-substituted-2-methylpyrazolo[1,5-a]pyrimidine, a common kinase inhibitor scaffold, adapted from a procedure using a close structural analog of this compound.
Protocol 1: Synthesis of β-Enaminone Intermediate
This two-step protocol involves the synthesis of a β-enaminone intermediate followed by cyclocondensation.
Materials and Reagents:
-
Appropriate methyl ketone (e.g., acetophenone)
-
N,N-dimethylformamide-dimethylacetal (DMF-DMA)
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a microwave-safe vessel, combine the methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (1.5 mmol).
-
Irradiate the solvent-free mixture in a microwave reactor at 160 °C for 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The resulting β-enaminone is often used in the next step without further purification.
Protocol 2: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine
Materials and Reagents:
-
β-Enaminone intermediate from Protocol 1
-
This compound
-
Acetic acid (optional, for certain substrates)
-
Microwave reactor or oil bath
-
Round-bottom flask
-
Reflux condenser
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Combine the crude β-enaminone (1.0 mmol) and this compound (1.0 mmol) in a microwave-safe vessel.
-
For microwave-assisted synthesis, irradiate the mixture at 180 °C for 20-30 minutes.
-
Alternatively, for conventional heating, dissolve the reactants in a minimal amount of a high-boiling solvent such as acetic acid or pyridine and reflux for 3-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration and wash with a cold solvent (e.g., ethanol).
-
If no solid forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the desired 7-substituted-2-methylpyrazolo[1,5-a]pyrimidine.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a general workflow for their synthesis and screening.
Caption: General workflow for the synthesis and screening of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: Simplified CDK9 signaling pathway and the point of intervention by a pyrazolo[1,5-a]pyrimidine inhibitor.
Caption: The role of Haspin kinase in mitosis and its inhibition.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its utility in the construction of the privileged pyrazolo[1,5-a]pyrimidine scaffold provides a robust platform for the development of potent and selective inhibitors against a range of therapeutically relevant kinases. The synthetic protocols outlined, along with the provided quantitative data and pathway diagrams, offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the advancement of next-generation targeted therapies.
Application Notes and Protocols for the Quantification of 1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-methyl-1H-pyrazol-5-amine, a versatile building block in pharmaceutical and chemical synthesis.[1] The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) are designed to deliver accurate and reproducible results for researchers in academic and industrial settings.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.[2][3] The table below summarizes the typical performance characteristics of the described methods for the quantification of pyrazole derivatives.
| Parameter | RP-HPLC-UV | LC-MS/MS | GC-FID/MS |
| Linearity (R²) | > 0.995[2][4] | > 0.999[2] | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[2] | 99.0 - 101.0%[2] | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0%[2] | < 1.5%[2] | < 5.0% |
| Limit of Detection (LOD) | ~10-100 ng/mL[2] | ~0.1-1 ng/mL[2] | ~1-10 ng/mL |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL[2] | ~0.5-5 ng/mL[2] | ~5-20 ng/mL |
| Selectivity/Specificity | Good[2] | Excellent[2] | Good to Excellent |
| Typical Run Time | 5-15 minutes[2] | 3-10 minutes[2] | 5-20 minutes |
| Instrumentation Complexity | Moderate[2] | High[2] | Moderate to High |
Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This protocol describes a robust and widely available method for the quantification of this compound in bulk materials or simple formulations.
Experimental Workflow
References
Application Notes and Protocols for HPLC-MS Analysis of 1-methyl-1H-pyrazol-5-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrazol-5-amine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. Its pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals. The monitoring of reactions involving this amine is critical for optimizing reaction conditions, ensuring product purity, and understanding reaction kinetics. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of this compound and its reaction products, offering high sensitivity and selectivity.
These application notes provide detailed protocols for the HPLC-MS analysis of reactions involving this compound, including sample preparation, chromatographic separation, and mass spectrometric detection. Representative data and visualizations are included to guide researchers in setting up and interpreting their own experiments.
Data Presentation
The following table summarizes representative yields for common reactions involving aminopyrazoles, providing a comparative overview of expected outcomes under various conditions. While specific yields for this compound will vary depending on the exact substrates and reaction conditions, this data, derived from reactions of similar pyrazole-based amines, offers a valuable reference point.
| Reactant 1 | Reactant 2 | Reaction Type | Product | Yield (%) | Reference |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | N-Sulfonylation | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | [1] |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | Condensation | (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine | 81% | [2] |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Reductive Amination | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 88% | [3] |
| 3-methyl-1-phenyl-1H-pyrazol-5-ol | Benzaldehyde | Knoevenagel-Michael | 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 98% | [4] |
| 3-methyl-1-phenyl-1H-pyrazol-5-ol | 4-Nitrobenzaldehyde | Knoevenagel-Michael | 4,4'-((4-nitrophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 97% | [4] |
Experimental Protocols
Protocol 1: General HPLC-MS Method for Reaction Monitoring of this compound
This protocol provides a general method for the analysis of this compound and its derivatives. Optimization may be required based on the specific properties of the reaction products.
1. Sample Preparation:
-
Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., 950 µL of methanol or acetonitrile) to a final volume of 1 mL. This dilution will depend on the initial concentration of the reactants.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B (linear gradient)
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B (linear gradient)
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 50-500) for qualitative analysis and identification of products.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis of the starting material and specific products.
-
This compound: Precursor ion m/z 98.1 -> Product ions (to be determined by infusion and fragmentation analysis).
-
Product Ions: The specific m/z values for the expected reaction products should be determined.
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
Protocol 2: Quantitative Analysis of this compound in a Reaction Mixture
This protocol outlines a method for the accurate quantification of this compound to determine reaction conversion.
1. Preparation of Standards:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. Sample Preparation:
-
Prepare the reaction samples as described in Protocol 1. Ensure the final concentration of the analyte is within the calibration range.
3. HPLC-MS/MS Analysis:
-
Use the HPLC conditions from Protocol 1.
-
Set the mass spectrometer to MRM mode. The specific precursor > product ion transitions for this compound need to be optimized by direct infusion of a standard solution. A possible transition could be based on the fragmentation of the protonated molecule [M+H]+ at m/z 98.1.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standards.
-
Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be > 0.99 for a reliable calibration.
-
Determine the concentration of this compound in the reaction samples by interpolating their peak areas from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for HPLC-MS analysis.
Caption: Generalized reaction pathway.
References
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of substituted pyrazole derivatives, a scaffold of significant interest in medicinal chemistry and drug development. The protocols detailed herein, along with comparative data and pathway visualizations, are intended to facilitate the efficient synthesis and application of these valuable compounds.
Introduction
The pyrazole moiety is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique structural and electronic properties make it a versatile building block in the design of kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a robust strategy for the functionalization of the pyrazole ring.[2] This document outlines optimized protocols for the Suzuki coupling of pyrazole derivatives, presents comparative data for key reaction parameters, and illustrates the biological context of these molecules in relevant signaling pathways.
Data Presentation: Optimizing Reaction Conditions
The successful synthesis of aryl- and heteroaryl-substituted pyrazoles via Suzuki coupling is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following tables summarize quantitative data from various studies to guide the optimization of these parameters.
Table 1: Comparison of Palladium Catalysts and Ligands in the Suzuki Coupling of Bromopyrazoles.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 75-95 | [3] |
| Pd₂(dba)₃ (1 mol%) | Pyrazole-phosphine | Cs₂CO₃ | Toluene | 80-85 | 7-8 | 80 | [4] |
| XPhos Pd G2 (mol%) | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 15-20 | 61-86 | [5][6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100 | 18 | 85 | [6] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF/H₂O | 100 | 2 | 89 | [7] |
Table 2: Effect of Base and Solvent on the Suzuki Coupling of 4-Iodopyrazole.
| Base (equiv.) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | High | [3][5] |
| Cs₂CO₃ (1.25) | DME/H₂O (3:1.2) | 90 (Microwave) | 0.1-0.2 | 85-95 | [5] |
| K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 15-20 | 70-86 | [6] |
| KOH (2.0) | EtOH/H₂O (1:1) | 60 (Microwave) | 0.03 | 99 | [7] |
| CsF | Toluene | 80-85 | 7-8 | 82 | [4] |
Experimental Protocols
Two detailed protocols for the Suzuki coupling of pyrazole derivatives are provided below, one utilizing conventional heating and the other employing microwave irradiation for accelerated reaction times.
Protocol 1: Conventional Heating Method
This protocol describes a general procedure for the Suzuki coupling of a halopyrazole with an arylboronic acid using a palladium catalyst and a base under conventional heating.
Materials:
-
Halopyrazole derivative (e.g., 4-bromopyrazole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst like XPhos Pd G2)
-
Base (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Schlenk tube or round-bottom flask
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a Schlenk tube, add the halopyrazole (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the reaction mixture.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrazole.
Protocol 2: Microwave-Assisted Method
This protocol provides an efficient method for the Suzuki coupling of pyrazole derivatives using microwave irradiation, which can significantly reduce reaction times.
Materials:
-
Halopyrazole derivative (e.g., 4-iodopyrazole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Cs₂CO₃ or KOH)
-
Solvent (e.g., DME/water or EtOH/water)
-
Microwave vial
-
Microwave reactor
Procedure:
-
To a microwave vial, add the halopyrazole (1.0 equiv.), the arylboronic acid (1.0-1.3 equiv.), the palladium catalyst (0.1-2 mol%), and the base (1.25-2.0 equiv.).
-
Add the solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 90-120 °C) for the designated time (e.g., 5-40 minutes).[5][7]
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of a pyrazole derivative.
Caption: A flowchart of the Suzuki coupling experimental procedure.
Signaling Pathway: Inhibition of CDK9 by a Pyrazole Derivative
Many pyrazole derivatives synthesized via Suzuki coupling exhibit potent biological activity as kinase inhibitors. For example, a precursor to a selective CDK9 inhibitor, CAN508, can be synthesized using this methodology.[5] The following diagram illustrates a simplified representation of the CDK9 signaling pathway and the point of inhibition.
Caption: Inhibition of the P-TEFb complex by a pyrazole derivative.
Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Pathway
Pyrazole derivatives have also been developed as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation and is often dysregulated in cancer.
Caption: Inhibition of the PI3K/AKT/mTOR signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-methyl-1H-pyrazol-5-amine is a versatile heterocyclic building block crucial in medicinal chemistry and materials science.[1] Its structure features a pyrazole ring with a nucleophilic amino group, making it reactive towards a wide range of electrophiles.[1] The pyrazole ring itself contains two nitrogen atoms, one pyrrole-like and one pyridine-like, which influence the molecule's electronic properties and reactivity.[2] This document outlines the key reactions of this compound with various electrophiles, providing detailed protocols and quantitative data for synthetic applications.
The reactivity of aminopyrazoles is characterized by several potential nucleophilic sites. The exocyclic amino group (-NH₂) is typically the most reactive site for electrophilic attack. However, the pyrazole ring nitrogens can also participate in reactions, and the C4 position of the pyrazole ring can act as a nucleophile, especially in cyclocondensation reactions.[3][4] This complex reactivity allows for the synthesis of a diverse array of functionalized pyrazoles and fused heterocyclic systems.
Caption: Reaction pathways of this compound with electrophiles.
Acylation and Sulfonylation Reactions
The exocyclic amino group of this compound readily reacts with acylating and sulfonylating agents, such as acid chlorides and sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct.
Quantitative Data Summary: Acylation and Sulfonylation
| Electrophile | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | Room Temp, 12 h | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | [5] |
| Acetic Anhydride | - | - | - | N-acetyl-aminopyrazole | - | [6] |
| Benzoyl isothiocyanate | - | - | - | N-thiocarbamoyl pyrazole | - | [4] |
Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[5]
This protocol is adapted from a reported synthesis and illustrates a typical N-sulfonylation reaction.
-
Reactant Preparation: In a round-bottom flask, combine 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq), 4-methylbenzenesulfonyl chloride (2.0 eq), and acetonitrile.
-
Base Addition: Add triethylamine (2.4 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure. Add distilled water to the residue.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (dichloromethane as eluent) to afford the pure sulfonamide.
Reactions with Carbonyl Compounds: Aldehydes and Ketones
This compound reacts with aldehydes and ketones to form Schiff bases (imines) or can undergo more complex cyclocondensation reactions to yield fused heterocyclic systems like pyrazolo[3,4-b]pyridines.[7][8]
Schiff Base Formation
Condensation with aldehydes or ketones, often under acidic catalysis, yields the corresponding N-arylidenepyrazol-5-amines.
Experimental Protocol: General Synthesis of Pyrazole Schiff Bases[8]
-
Reactant Preparation: Dissolve this compound (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture under reflux for 2-3 hours.
-
Isolation: After cooling, pour the reaction mixture into crushed ice.
-
Purification: Collect the precipitated solid by filtration, wash with water, dry, and recrystallize from ethanol to obtain the pure Schiff base.
Cyclocondensation to Pyrazolo[3,4-b]pyridines
Reactions with α,β-unsaturated ketones or a three-component reaction between the aminopyrazole, an aldehyde, and a ketone can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold.[4][7]
Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Quantitative Data Summary: Pyrazolo[3,4-b]pyridine Synthesis[4]
| Ketone Component | Aldehyde Component | Conditions | Product | Yield (%) |
| α,β-Unsaturated Ketone | - | Ionic liquid [bmim]Br, 90 °C | 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridine | Excellent |
| Ethyl 2,4-dioxo-4-phenylbutanoate | - | - | Ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | Varies |
| Cyclic β-diketone | Aryl aldehyde | DDQ, Acetonitrile | Tetracyclic pyrazolo[3,4-b]pyridines | Good |
Cyclocondensation with 1,3-Biselectrophiles
The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold of significant pharmacological interest.[9][10]
Quantitative Data Summary: Pyrazolo[1,5-a]pyrimidine Synthesis
| 1,3-Biselectrophile | Solvent | Conditions | Product | Yield (%) | Reference |
| Ethoxymethylenemalononitrile | Ethanol | Reflux, 6 h | 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative | - | [11] |
| Diethyl malonate | - | - | Pyrazolo[1,5-a]pyrimidine-5,7-diol derivative | 84% | [12] |
| β-Enaminones | - | - | 7-Substituted pyrazolo[1,5-a]pyrimidines | - | [10] |
| Benzylidene malononitrile | - | Microwave-assisted, solvent-free | Functionalized pyrazolo[1,5-a]pyrimidines | - | [9] |
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines from Ethoxymethylenecyanoacetate[11]
-
Reactant Preparation: Prepare a solution of the 5-aminopyrazole derivative (1.0 eq) in ethanol.
-
Addition of Electrophile: Add a solution of ethoxymethylenecyanoacetate (1.0 eq) in ethanol dropwise to the pyrazole solution over 10 minutes.
-
Reaction: Reflux the reaction mixture for three hours, monitoring completion by TLC.
-
Isolation: Pour the hot reaction mixture into ice-cold water.
-
Purification: Collect the resulting solid by suction filtration, wash with water, and dry. Recrystallize from acetonitrile to afford the pure pyrazolo[1,5-a]pyrimidine product.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-methyl-1H-pyrazol-5-amine in Antimicrobial Agent Development
Introduction
1-methyl-1H-pyrazol-5-amine and its derivatives represent a promising class of heterocyclic compounds in the development of novel antimicrobial agents.[1][2] The pyrazole scaffold is a key feature in numerous commercially available drugs and is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5][6] This document provides detailed application notes and experimental protocols for researchers and scientists engaged in the synthesis, screening, and evaluation of this compound derivatives as potential antimicrobial agents.
Recent studies have focused on synthesizing novel derivatives of this compound and evaluating their efficacy against various pathogenic fungi and bacteria.[1][2][7] These efforts have led to the identification of compounds with potent antimicrobial activity, in some cases surpassing that of commercially available drugs.[1][2][7] This document summarizes the key findings and methodologies from this research to facilitate further development in this area.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various this compound derivatives has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values. The following tables summarize the reported activities against a range of microbial species.
Table 1: Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | EC50 (mg/L) | Reference Compound | EC50 (mg/L) | Reference |
| 7f | Valsa mali | 0.64 | Allicin | 26.0 | [1][2][7] |
| Tebuconazole | 0.33 | [1][2][7] |
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC90 (mg/L) | Reference Compound(s) | MIC90 (mg/L) | Reference |
| 7b | Pseudomonas syringae pv. actinidiae | 1.56 | Allicin, Bismerthiazol, Streptomycin sulfate | Surpassed by Compound 7b | [2][7] |
Table 3: Antibacterial and Antifungal Activity of Pyrazole Hydrazone Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 21a | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | - | [8] |
| Staphylococcus aureus | 62.5 - 125 | Chloramphenicol | - | [8] | |
| Bacillus subtilis | 62.5 - 125 | Chloramphenicol | - | [8] | |
| Klebsiella pneumoniae | 62.5 - 125 | Chloramphenicol | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound Derivatives with Disulfide Moieties
This protocol describes a five-step reaction sequence to synthesize the target compounds.[1]
Materials:
-
Substituted ethyl acetates
-
Lithium aluminum hydride (LiAlH4)
-
4-thiocyanato-5-amino-pyrazole
-
Aliphatic thiols
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Appropriate solvents and reagents for each step
Procedure:
-
Synthesis of 5-amino-1-methyl-1H-pyrazole-4-thiol (Intermediate 5I or 5II):
-
Reduce the corresponding 4-thiocyanato-5-amino-pyrazole using LiAlH4. The specific reaction conditions (solvent, temperature, and reaction time) should be optimized based on the substrate.
-
-
Synthesis of Target Compounds (7a–7k and 8a–8k):
-
Utilize intermediate 5 (5-amino-1-methyl-1H-pyrazole-4-thiol).
-
React intermediate 5 with various aliphatic thiols in the presence of DDQ as an oxidant.[1] This reaction introduces the disulfide moiety.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, purify the product using standard methods such as column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Protocol 2: In Vitro Antimicrobial Screening by Agar Diffusion Method
This protocol is a standard method for preliminary screening of antimicrobial activity.[3][8][9]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton agar (for bacteria) or Sabouraud's dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile filter paper discs
-
Standard antibiotic (e.g., Chloramphenicol, Ciprofloxacin) and antifungal (e.g., Clotrimazole) drugs
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.
-
Inoculation: Inoculate the agar plates uniformly with the test microorganism.
-
Disc Application:
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution.
-
Place the discs on the surface of the inoculated agar plates.
-
Place a disc impregnated with the solvent alone as a negative control.
-
Place a disc with a standard antimicrobial drug as a positive control.
-
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][8]
Materials:
-
Test compounds
-
Microbial strains
-
Appropriate liquid broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Serial Dilution: Prepare a series of two-fold dilutions of the test compound in the liquid broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the development of novel antimicrobial agents from this compound.
Caption: Workflow for Antimicrobial Drug Development.
Mechanism of Action: Oxidative Damage
For certain derivatives, such as compound 7f , the antifungal mechanism has been elucidated and involves the induction of oxidative stress.[2][7]
Caption: Oxidative Damage Mechanism of Action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting the synthesis of 1-methyl-1H-pyrazol-5-amine. The following information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and versatile methods for synthesizing this compound involve the cyclocondensation reaction between methylhydrazine and a suitable three-carbon (C3) electrophilic synthon. The two primary classes of starting materials for this are:
-
β-Ketonitriles: Compounds like cyanoacetaldehyde (or its protected forms) react with methylhydrazine to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1] This is a very common and established method.
-
α,β-Unsaturated Nitriles: Substrates such as 3-alkoxyacrylonitriles (e.g., 3-ethoxyacrylonitrile) or enaminonitriles react with methylhydrazine. This reaction typically proceeds through a Michael addition, followed by cyclization and the elimination of a leaving group (e.g., an alkoxide).[2]
Q2: My synthesis is producing a mixture of isomers. How can I selectively synthesize the desired this compound?
A2: The formation of a regioisomeric mixture of this compound (the 1,5-isomer) and 1-methyl-1H-pyrazol-3-amine (the 1,3-isomer) is the most common challenge when using methylhydrazine. The two nitrogen atoms of methylhydrazine have different nucleophilicities, leading to two distinct cyclization pathways. The reaction conditions can be adjusted to favor one isomer over the other by leveraging kinetic versus thermodynamic control.
-
To favor the 1,5-isomer (5-amino): Thermodynamic control is preferred. This typically involves using acidic conditions (e.g., acetic acid or a mineral acid) and higher reaction temperatures (e.g., reflux). These conditions allow for the equilibration of intermediates to form the more thermodynamically stable 1,5-disubstituted pyrazole.
-
To favor the 1,3-isomer (3-amino): Kinetic control is employed. This is usually achieved under basic conditions (e.g., sodium ethoxide) and at lower temperatures. These conditions favor the faster-forming product, which is often the 1,3-isomer due to the initial attack of the more nucleophilic, sterically less hindered nitrogen of methylhydrazine.
Q3: What are the common side products I should be aware of, other than the regioisomer?
A3: Besides the undesired 1,3-isomer, other potential side products include:
-
Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete due to suboptimal conditions (e.g., insufficient heat or acid catalyst), the stable hydrazone intermediate may be isolated.
-
N-Acetylated Byproducts: When using acetic acid as a solvent or catalyst at elevated temperatures, the resulting aminopyrazole can sometimes react with the acetic acid to form an N-acetylated amide byproduct.
-
Further Reactions of the Product: 5-Aminopyrazoles are versatile binucleophiles and can potentially react further with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed.- Increase the reaction time or temperature. Consider refluxing the reaction mixture.- Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times. |
| Suboptimal catalyst choice or amount. | - For the synthesis of the 5-amino isomer, ensure a catalytic amount of a protic acid (e.g., acetic acid, HCl) is present to facilitate the cyclization.- For Knorr-type syntheses from β-dicarbonyl precursors, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields. | |
| Poor quality of starting materials. | - Ensure the purity of both the methylhydrazine and the C3 synthon (e.g., 3-ethoxyacrylonitrile). Impurities can lead to side reactions and lower the yield. | |
| Formation of a stable, uncyclized intermediate. | - If a stable hydrazone intermediate is isolated, adjust the reaction conditions to promote cyclization, such as by increasing the temperature or adding an acid catalyst. | |
| Mixture of Regioisomers | Lack of regioselectivity in the cyclization step. | - To favor the 1,5-isomer (5-amino): Use acidic conditions (e.g., acetic acid in toluene or ethanol) and heat to reflux (Thermodynamic Control).- To favor the 1,3-isomer (3-amino): Use basic conditions (e.g., sodium ethoxide in ethanol) at a lower temperature (e.g., 0 °C to room temperature) (Kinetic Control). |
| Difficulty in Product Isolation/Purification | Product is highly polar or water-soluble. | - After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- If the product is in an aqueous layer as a salt, carefully basify the solution to free the amine before extraction. |
| Product is unstable. | - Some aminopyrazole isomers can be less stable. It is advisable to purify the crude product promptly after workup, for instance by using column chromatography. |
Data Presentation: Optimizing Reaction Conditions
| Target Isomer | Control Type | Starting Materials | Typical Conditions | Expected Outcome |
| 5-Amino (1,5-isomer) | Thermodynamic | 3-Alkoxyacrylonitrile + Methylhydrazine | Acetic acid in a non-polar solvent (e.g., Toluene), Reflux | Favors the formation of the more stable 1,5-disubstituted pyrazole. |
| 3-Amino (1,3-isomer) | Kinetic | 3-Alkoxyacrylonitrile + Methylhydrazine | Sodium ethoxide in Ethanol, 0 °C to RT | Favors the product from the initial attack of the more nucleophilic nitrogen of methylhydrazine. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Thermodynamic Control)
This protocol is designed to favor the formation of the 1,5-isomer.
Materials:
-
3-Ethoxyacrylonitrile
-
Methylhydrazine
-
Glacial Acetic Acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of 3-ethoxyacrylonitrile (1.0 eq) in toluene (to make a 0.2 M solution), add methylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Heat the mixture to reflux (approximately 110°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Synthesis Pathway
Caption: Synthesis pathways for 1-methyl-pyrazol-amine isomers.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
Technical Support Center: Purification of 1-methyl-1H-pyrazol-5-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of 1-methyl-1H-pyrazol-5-amine (CAS: 1192-21-8).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound can result in several impurities, primarily arising from the reaction mechanism and starting materials. The most significant challenge is often the formation of its regioisomer, 1-methyl-1H-pyrazol-3-amine . Other potential impurities include unreacted starting materials, such as methylhydrazine and α-cyanoketone precursors, and solvent residues.[1][2]
Q2: Which purification techniques are most effective for this compound?
The most commonly employed and effective purification techniques are:
-
Column Chromatography: Flash chromatography using silica gel is a standard method for separating the target compound from isomers and other impurities.[3]
-
Recrystallization: This technique is effective for removing smaller amounts of impurities, provided a suitable solvent system is identified. It can sometimes be used to separate regioisomers through a process called fractional recrystallization.[4][5]
Q3: What are the recommended starting solvents for recrystallizing this compound?
Given that this compound is soluble in polar organic solvents, several options can be considered.[6] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For aminopyrazoles, common choices include:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.[5][7]
-
Mixed Solvent Systems: An ethanol/water or hexane/ethyl acetate mixture can be effective. The compound is dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, and the "poor" solvent (e.g., water) is added dropwise until turbidity appears, followed by slow cooling.[4][5]
Q4: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used to confirm the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects proton- and carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (97.12 g/mol ).[6]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample by separating it from any remaining impurities.[8]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
Problem: My purified product shows a low yield and appears as a sticky solid or oil.
-
Possible Cause: This could be due to the presence of persistent impurities or residual solvent. The compound may also have a low melting point, making it difficult to crystallize.
-
Solution:
-
Re-purify: Perform a second purification step. If you initially used recrystallization, try column chromatography, or vice versa.
-
Column Chromatography Tip: Since aminopyrazoles are basic, they can streak on silica gel. To prevent this, add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia, to your eluent system (e.g., dichloromethane/methanol).
-
Drying: Ensure the product is thoroughly dried under a high vacuum to remove all residual solvent.
-
Problem: During recrystallization, my compound "oiled out" instead of forming crystals.
-
Possible Cause: This common issue occurs when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.[5]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent until the solution is clear again.[5]
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.
-
If the problem persists, try a different solvent system, preferably one with a lower boiling point.[5]
-
Problem: I suspect my product is contaminated with the 1-methyl-1H-pyrazol-3-amine regioisomer.
-
Possible Cause: The cyclization reaction during synthesis can often produce a mixture of regioisomers which can be difficult to separate due to their similar polarities.[1]
-
Solution:
-
Fractional Recrystallization: This technique can be effective if the two isomers have different solubilities in a specific solvent. It involves multiple, sequential recrystallization steps to enrich one isomer in the crystals and the other in the mother liquor.[5]
-
Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be used to isolate the desired isomer.[8]
-
Careful Column Chromatography: Use a shallow polarity gradient during flash chromatography to improve the resolution between the two isomers. Collect many small fractions and analyze them by TLC or LC-MS to identify the pure fractions.
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Polarity | Target Use & Notes |
| Recrystallization | Ethanol / Water | High | Good for polar pyrazole derivatives; allows for fine-tuning of solubility.[5] |
| Recrystallization | Isopropanol | Medium | A common choice for cooling crystallization.[5] |
| Recrystallization | Hexane / Ethyl Acetate | Low-Medium | Suitable for less polar impurities; good for fractional crystallization attempts.[5] |
| Column Chromatography | Dichloromethane (DCM) | Medium | Can be used as a starting eluent for non-polar impurities.[3] |
| Column Chromatography | DCM / Methanol (e.g., 98:2) | Medium-High | A standard system for many nitrogen-containing heterocycles. |
| Column Chromatography | Ethyl Acetate / Hexane | Low-Medium | Good for separating compounds of intermediate polarity. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Dry-load the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like methanol or DCM), add silica gel, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Column Packing: Wet-pack a glass column with silica gel using your starting eluent (e.g., 100% ethyl acetate or 2% methanol in DCM).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting solvent. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or UV light).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[5] Add more solvent in small portions if needed to achieve full dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container. Crystal formation should be observed.[5]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals on the filter paper or in a desiccator under vacuum.[5]
Visualizations
References
- 1. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 2. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. reddit.com [reddit.com]
- 8. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-Methyl-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-methyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the condensation reaction between methylhydrazine and a three-carbon synthon with electrophilic sites at C1 and C3, and a nitrile group at C2. Common starting materials for the three-carbon component include 3-alkoxyacrylonitriles (e.g., 3-ethoxyacrylonitrile) or β-ketonitriles.
Q2: What is the primary side reaction in this synthesis?
A2: The major side reaction is the formation of the regioisomeric byproduct, 1-methyl-1H-pyrazol-3-amine. This occurs because methylhydrazine is an unsymmetrical nucleophile, and either of its nitrogen atoms can initiate the cyclization, leading to two different products.[1]
Q3: How do reaction conditions influence the formation of the desired this compound versus the 3-amino isomer?
A3: The regioselectivity of the reaction is highly dependent on the reaction conditions. Generally, acidic conditions favor the formation of the 5-amino isomer (thermodynamic product), while basic conditions tend to yield more of the 3-amino isomer (kinetic product).[1] The choice of solvent can also significantly impact the isomer ratio.
Q4: Are there other potential side reactions to be aware of?
A4: Besides the formation of the 3-amino regioisomer, other potential side reactions include:
-
Incomplete Cyclization: The reaction may stall at the intermediate stage (e.g., a hydrazone or enamine) without proceeding to the final pyrazole ring.
-
Hydrolysis: If the reaction is performed in the presence of water and strong acid or base, the nitrile group of the starting material or product can be hydrolyzed to an amide or carboxylic acid.
-
Further Reactions of the Product: As a binucleophilic compound, the this compound product can potentially react further with the starting materials, especially under harsh conditions, to form more complex heterocyclic systems.[1]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and check for the presence of starting materials and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and distinguishing between the 5-amino and 3-amino isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify the ratio of regioisomers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Non-optimal reaction temperature or time.- Inefficient purification method.- Formation of multiple side products. | - Optimize reaction temperature and time by monitoring with TLC.- Use column chromatography for purification.- Adjust reaction conditions to improve regioselectivity (see below). |
| High Proportion of 1-Methyl-1H-pyrazol-3-amine | - Reaction conditions favor the kinetic product (e.g., basic medium). | - Perform the reaction under acidic conditions (e.g., using a catalytic amount of a protic acid like acetic acid or a Lewis acid).- Consider using a solvent that favors the formation of the 5-amino isomer. |
| Reaction Does Not Go to Completion | - Insufficient reaction time or temperature.- Low reactivity of starting materials. | - Increase the reaction time and/or temperature, monitoring by TLC.- If using a β-ketonitrile, consider converting it to a more reactive enol ether or enamine derivative before adding methylhydrazine. |
| Presence of Unidentified Impurities | - Decomposition of starting materials or product.- Side reactions other than regioisomer formation. | - Ensure the purity of starting materials.- Use milder reaction conditions (lower temperature, shorter reaction time).- Purify the product using column chromatography with a suitable solvent system. |
Data on Regioselectivity
While specific quantitative data for the synthesis of this compound is not extensively published in a comparative format, the following table summarizes the general trends observed in the synthesis of N-substituted aminopyrazoles, which are applicable to this case.
| Reaction Condition | Starting Material | Typical Major Product | Rationale |
| Acidic (e.g., AcOH in Toluene) | 3-Alkoxyacrylonitrile | 1-Substituted-1H-pyrazol-5-amine | Thermodynamic Control |
| Basic (e.g., NaOEt in EtOH) | 3-Alkoxyacrylonitrile | 1-Substituted-1H-pyrazol-3-amine | Kinetic Control |
| Neutral (e.g., Reflux in EtOH) | β-Ketonitrile | Mixture of Isomers | Little to no regiocontrol |
Experimental Protocols
Protocol 1: Synthesis of this compound (Favoring the 5-Amino Isomer)
This protocol is designed to favor the formation of the desired this compound through thermodynamic control.
Materials:
-
3-Ethoxyacrylonitrile
-
Methylhydrazine
-
Toluene
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethoxyacrylonitrile (1.0 eq) in toluene.
-
Add methylhydrazine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimization of Pyrazole Functionalization
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the functionalization of pyrazole scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when functionalizing pyrazole rings?
The primary challenges in pyrazole functionalization include:
-
Regioselectivity: Controlling the position of substitution is a major hurdle. For unsymmetrical pyrazoles, reactions can yield mixtures of N1 and N2 isomers during N-alkylation or N-arylation.[1][2][3][4][5] Similarly, C-H functionalization can be difficult to direct to a specific carbon (C3, C4, or C5), often resulting in product mixtures.[6][7]
-
Low Yield: Reactions may suffer from low or no yield due to poor starting material quality, suboptimal reaction conditions (temperature, solvent, base), or catalyst deactivation.[2][8]
-
Competing Reactions: The nucleophilic nitrogen atoms can compete with the target C-H or C-Halogen bond for reaction with electrophiles or catalysts, leading to undesired N-substituted byproducts.[7]
-
Ring Instability: While generally stable, the pyrazole ring can be susceptible to opening under excessively harsh conditions, such as the use of a very strong base which can lead to deprotonation at the C3 position.[8][9]
Q2: How can I control N1 vs. N2 regioselectivity in alkylation or arylation of unsymmetrical pyrazoles?
Controlling N-alkylation regioselectivity is a significant challenge due to the similar electronic properties of the two ring nitrogen atoms.[4][5] The outcome is influenced by a combination of steric and electronic factors of the substituents on both the pyrazole and the electrophile.[2] Key strategies to improve selectivity include:
-
Choice of Base and Cation: The base used can influence the site of deprotonation, and the nature of the resulting cation can direct the electrophile.[4]
-
Ligand Tuning: In metal-catalyzed reactions like N-arylation, the choice of ligand can tune the properties of the metal center, thereby directing the arylation to a specific nitrogen atom.[1]
-
Substituent Effects: The existing substituents on the pyrazole ring can sterically or electronically favor functionalization at one nitrogen over the other.[2][4]
Q3: Why is the C4 position often favored for electrophilic substitution?
The C4 position of the pyrazole ring is electron-rich due to the electronic influence of the two adjacent nitrogen atoms. This makes it the most common site for electrophilic attack in reactions such as nitration, halogenation, and Friedel-Crafts acylation.[7] However, directing transition-metal-catalyzed C-H functionalization specifically to C4 can still be challenging and may result in product mixtures.[7]
Troubleshooting Guide
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Low yields are a frequent problem in pyrazole cross-coupling reactions. The following guide provides a systematic approach to troubleshooting.[2][8]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole functionalization yield.
Potential Causes and Solutions
| Potential Cause | Recommended Action & Explanation |
| Poor Starting Material Quality | Ensure the purity of the halopyrazole and the boronic acid/amine. Impurities can lead to side reactions and lower yields.[8] Hydrazine derivatives used in pyrazole synthesis can also degrade over time.[2] |
| Suboptimal Base or Solvent | The choice of base and solvent is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like LHMDS or NaOtBu are often required.[10] Aprotic polar solvents like dioxane, toluene, or DMF are typically used. |
| Catalyst Inactivity or Poor Ligand Choice | Unprotected NH-pyrazoles can inhibit palladium catalysts.[11][12] Using specialized bulky biarylphosphine ligands (e.g., tBuBrettPhos, XPhos) and pre-catalysts can overcome this inhibition and is crucial for coupling nitrogen-rich heterocycles.[10][11] |
| Dehalogenation Side Reaction | In Suzuki reactions, particularly with iodo- and bromopyrazoles, a common side reaction is the reduction of the C-X bond (dehalogenation). Chloro and bromo derivatives are often superior to iodopyrazoles as they have a reduced tendency for dehalogenation.[13] |
| β-Hydride Elimination | In Buchwald-Hartwig amination with alkylamines, if the amine has a β-hydrogen, β-hydride elimination can be a competing pathway, leading to low yields. For these substrates, copper-catalyzed conditions may be more effective.[14] |
Data Summary: Optimizing Suzuki-Miyaura Coupling of Bromopyrazoles
The following table summarizes conditions for Suzuki-Miyaura reactions. Note that optimal conditions are highly substrate-dependent.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | A common starting point for many aryl couplings. |
| XPhos Pd G2/G3 | K₂CO₃ | Ethanol/H₂O | 80 - 110 | Good to Excellent | Pre-catalysts are often more robust, especially for challenging substrates like unprotected NH-pyrazoles.[9] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Variable | "Classical" conditions, may be less effective for N-heterocycles due to catalyst inhibition.[11] |
Issue 2: Poor Regioselectivity in C-H Functionalization
Directing C-H activation to a specific position on the pyrazole ring is a significant challenge. The regioselectivity is governed by the directing group, catalyst, solvent, and additives.[6]
Strategies for Controlling C-H Functionalization Regioselectivity
| Target Position | Strategy | Explanation |
| C5-Position | N1-Directing Group (e.g., Pyridyl, Picolinamide) | A directing group installed at the N1 position often directs metallation and subsequent functionalization to the adjacent C5 position via the formation of a stable five-membered metallacycle. |
| C3-Position | N2-Coordination with Specific Ligands | While less common, specific catalyst/ligand combinations can favor coordination with the N2 atom, potentially directing functionalization to the C3 position. Pd(II)-catalyzed C3-arylation has been achieved using a phenanthroline ligand.[9] |
| C4-Position (β-position) | Ligand-Free Palladium Catalysis / Solvent Effects | Regioselective direct arylation at the C4 position (β-position) can be achieved even when the C5 position is free. This is often promoted by using a ligand-free palladium catalyst and judicious choice of solvent. Protic solvents may favor arylation at the C4 position.[6][9] |
Decision Diagram for Regioselective Functionalization
Caption: Decision guide for controlling pyrazole functionalization regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 4-Bromopyrazole
This protocol provides a general starting point for the coupling of arylboronic acids with 4-bromopyrazoles.[9]
Workflow Diagram
Caption: Experimental workflow for a typical pyrazole Suzuki-Miyaura coupling.
Methodology
-
Preparation: In an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), combine the 4-bromopyrazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).[9]
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of ethanol and water (e.g., 3:1) or dioxane/water.[9]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C). Microwave irradiation can often significantly reduce reaction times.[14][15]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Bromopyrazole
This protocol is adapted for the amination of unprotected bromopyrazoles, which requires specialized catalysts.[10][16]
Methodology
-
Preparation: In a glovebox or under an inert atmosphere, add the bromopyrazole (1.0 eq.), the amine (1.2 eq.), a palladium pre-catalyst (e.g., tBuBrettPhos Pd G4, 1-2 mol%), the corresponding ligand (1-2 mol%), and a strong, non-nucleophilic base (e.g., LHMDS, 2.2 eq.) to a reaction vessel.[10][16]
-
Solvent Addition: Add anhydrous, degassed THF.
-
Reaction: Seal the vessel and stir the reaction at the desired temperature (e.g., 50-80 °C).[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take from a few hours to 16 hours.[10]
-
Work-up: Upon completion, cool the mixture and quench carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, dry the organic phase, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 2. benchchem.com [benchchem.com]
- 3. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Overcoming poor solubility of 1-methyl-1H-pyrazol-5-amine in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the solubility of 1-methyl-1H-pyrazol-5-amine in chemical reactions.
Troubleshooting Guide: Overcoming Poor Solubility
Issue: My this compound is not dissolving in the reaction solvent.
This guide provides a systematic approach to address the poor solubility of this compound during your experiments. Follow these steps to identify a suitable solution.
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Step 1: Solvent Screening
This compound, a polar molecule, generally exhibits good solubility in polar organic solvents.[1] If you are facing solubility issues, a systematic solvent screening is the first step.
-
Recommended Solvents:
-
Procedure:
-
In small, separate vials, add a known amount of this compound.
-
Add a small volume of each selected solvent and observe solubility at room temperature with agitation.
-
If the compound does not dissolve, proceed to the next step.
-
Step 2: Temperature Adjustment
Increasing the reaction temperature can significantly enhance the solubility of pyrazole derivatives.[1][2]
-
Procedure:
-
Gently heat the suspension of this compound in the chosen solvent.
-
Monitor the dissolution of the solid.
-
Caution: Be mindful of the boiling point of the solvent and the thermal stability of your reactants. Elevated temperatures can sometimes lead to side reactions or degradation.[1]
-
Step 3: Use of Co-solvents
A mixture of solvents can often have a greater solvating power than a single solvent.
-
Common Co-solvent Systems:
-
Toluene/Ethanol
-
DCM/Methanol
-
THF/Water[3]
-
-
Procedure:
-
Dissolve or suspend the this compound in a "good" solvent (one in which it has some solubility).
-
Gradually add a "poor" solvent (one in which it is less soluble but is miscible with the first solvent) until the compound dissolves. Alternatively, dissolve the compound in a minimal amount of a strong solvent like DMF or DMSO and then add it to the main reaction solvent.
-
Step 4: pH Modification (for reactions in aqueous or protic media)
As an amine, this compound is a weak base. Adjusting the pH to be more acidic can protonate the amine group, forming a more soluble salt. The predicted pKa for the similar compound 1-methyl-1H-pyrazol-3-amine is approximately 4.04, suggesting that a pH below 4 would favor the protonated, more water-soluble form.
-
Procedure:
-
If your reaction conditions permit, add a small amount of a suitable acid (e.g., HCl, acetic acid) to the reaction mixture.
-
Monitor for the dissolution of the solid.
-
Note: This approach is highly dependent on the compatibility of your other reagents with acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a polar compound and is generally soluble in polar organic solvents such as methanol, ethanol, acetonitrile, DMF, and DMSO.[1] Its solubility in non-polar solvents is expected to be limited. A calculated Log10 of water solubility in mol/L is -2.16, indicating low but measurable water solubility.[4]
Q2: Are there any quantitative data available for the solubility of this compound?
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Data Type |
| Water | 25 (assumed) | ~0.67 | ~0.0069 | Calculated[4] |
Q3: Can I use a solvent-free approach for reactions with this compound?
A3: Yes, in some cases, solvent-free reactions can be effective, particularly at elevated temperatures where the reactants may melt and mix. This approach can be advantageous for "green chemistry" protocols.
Q4: How does the structure of this compound influence its solubility?
A4: The solubility of pyrazole derivatives is influenced by several factors including molecular weight, crystal lattice energy, and the nature of substituents.[1] The presence of the amino group in this compound allows for hydrogen bonding, which can enhance its solubility in protic solvents.
Caption: Key factors influencing and techniques for enhancing the solubility of this compound.
Experimental Protocols
Protocol for a Small-Scale Solubility Test
This protocol outlines a method for systematically testing the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., water, methanol, ethanol, acetonitrile, DMF, DMSO, DCM, THF)
-
Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation: Weigh out a small, consistent amount of this compound (e.g., 5 mg) into each labeled vial.
-
Solvent Addition (Room Temperature): To the first vial, add a measured volume of the first solvent (e.g., 0.5 mL).
-
Agitation: Vortex the vial for 30-60 seconds. If a magnetic stirrer is used, add a small stir bar before the solvent and stir for 5-10 minutes.
-
Observation: Visually inspect the vial for any undissolved solid. Record your observations (e.g., insoluble, partially soluble, fully soluble).
-
Repeat: Repeat steps 2-4 for each solvent to be tested.
-
Heating: For solvents in which the compound was not fully soluble at room temperature, place the vials in a heating block or water bath and gradually increase the temperature (e.g., in 10 °C increments). Do not exceed the boiling point of the solvent.
-
Observation with Heating: After each temperature increment, vortex or stir the sample and observe for dissolution. Record the temperature at which the compound fully dissolves, if applicable.
-
Co-solvent Test (Optional): For a promising solvent system, you can test the effect of a co-solvent. For example, if the compound is sparingly soluble in ethanol but highly soluble in DMF, you can try dissolving it in a small amount of DMF first and then diluting it with ethanol to see if it remains in solution.
References
1-methyl-1H-pyrazol-5-amine stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 1-methyl-1H-pyrazol-5-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a tightly closed container in a dry and well-ventilated place.[1][2] Avoid exposure to heat and direct sunlight.[3] For long-term storage, keeping the compound at refrigerated temperatures is advisable.
Q2: I am observing discoloration of my this compound sample. What could be the cause?
A2: Discoloration, often appearing as a yellowing or browning of the material, can be an indication of degradation. This is commonly caused by exposure to air (oxidation), light, or elevated temperatures. Amines, in particular, are susceptible to oxidative degradation. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible and protect it from light.
Q3: My analytical results show unexpected peaks after dissolving this compound in an acidic mobile phase. Why is this happening?
A3: this compound, like other amine-containing compounds, can be susceptible to degradation under acidic conditions. The appearance of new peaks suggests potential hydrolytic degradation. It is advisable to evaluate the stability of the compound in your specific mobile phase conditions by running time-point analyses. Consider using a less acidic mobile phase or preparing the sample fresh and running the analysis immediately. Forced degradation studies often involve acidic conditions to intentionally induce and identify potential degradants.[4][5]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar amine-containing heterocyclic compounds, the following pathways are plausible:
-
Oxidative Degradation: The amine group is prone to oxidation, which can lead to the formation of nitroso or nitro derivatives, or even polymerization leading to colored impurities. This can be initiated by atmospheric oxygen and accelerated by light and metal ions.
-
Hydrolytic Degradation: Under strongly acidic or basic conditions, the pyrazole ring or the amine functional group may undergo hydrolysis. However, the pyrazole ring is generally stable to hydrolysis.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, often involving radical mechanisms. The ICH Q1B guideline provides a framework for photostability testing.[5][6]
-
Thermal Degradation: At elevated temperatures, the compound may decompose. The specific decomposition products would depend on the temperature and atmosphere.
Below is a generalized diagram illustrating potential degradation starting points.
Caption: Potential initiation points for the degradation of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Purity Results in QC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing purity over time with the appearance of new impurity peaks. | Compound Degradation: The sample may be degrading upon storage or during sample preparation. | 1. Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature.[1][2]2. Inert Handling: If feasible, handle the compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to oxygen.3. Fresh Sample Preparation: Prepare solutions for analysis immediately before use. Avoid storing solutions for extended periods.4. Solvent Stability: Verify that the analytical solvent is not causing degradation. Prepare a solution and analyze it at several time points (e.g., 0, 2, 4, 8 hours) to check for the appearance of new peaks. |
| Variable purity between different batches. | Inconsistent Manufacturing or Purification: The variability may stem from the synthesis or purification process. | 1. Review Synthesis Records: Examine the synthesis and purification records for any deviations between batches.2. Re-purification: If a batch has low purity, consider re-purification by recrystallization or chromatography. |
Issue 2: Poor Solubility or Formation of Precipitate in Formulation Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound initially dissolves but then a precipitate forms over time. | Degradation to an Insoluble Product: A degradation product may have lower solubility in the chosen solvent system. | 1. Characterize the Precipitate: Isolate and analyze the precipitate (e.g., by LC-MS, NMR) to identify if it is a degradation product.2. pH Adjustment: The solubility of amine-containing compounds is often pH-dependent. Investigate the effect of pH on the stability and solubility of your formulation.3. Excipient Compatibility: An excipient in the formulation may be reacting with the compound. Conduct compatibility studies with individual excipients. |
| Difficulty in achieving the desired concentration. | Poor Intrinsic Solubility: The compound may have low solubility in the selected solvent. | 1. Solvent Screening: Test a range of pharmaceutically acceptable solvents to find one with better solubilizing capacity.2. Co-solvents and Surfactants: Investigate the use of co-solvents or surfactants to enhance solubility. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][7] The following is a general protocol that can be adapted for this compound.
Caption: A typical workflow for conducting forced degradation studies on a new chemical entity.
1. Acid and Base Hydrolysis:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to get a final concentration of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to get a final concentration of 0.1 M NaOH.
-
Keep the solutions at an elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.[5]
2. Oxidative Degradation:
-
Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Monitor the reaction over time by taking samples at different intervals.
3. Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.
-
Sample the solid at various time points, dissolve in a suitable solvent, and analyze.
4. Photostability:
-
Expose the solid compound and a solution of the compound to a light source that meets the ICH Q1B guideline requirements (a combination of UV and visible light).[5][6]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after a specified duration of light exposure.
Analysis of Stressed Samples:
-
All samples, including a non-stressed control, should be analyzed by a stability-indicating method, typically a gradient reverse-phase HPLC method with UV detection.
-
Mass spectrometry (LC-MS) should be used to obtain mass information about the degradation products to aid in their identification.
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Example) | Number of Degradants (Example) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | 8.5 | 1 |
| Oxidation | 3% H₂O₂ | 8 h | Room Temp | 18.9 | 3 |
| Thermal (Solid) | Dry Heat | 48 h | 80°C | 5.1 | 1 |
| Photolytic (Solid) | ICH Q1B | 1.2 million lux hours & 200 W h/m² | Ambient | 11.7 | 2 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. download.basf.com [download.basf.com]
- 3. download.basf.com [download.basf.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. biomedres.us [biomedres.us]
Technical Support Center: NMR Analysis of 1-methyl-1H-pyrazol-5-amine
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazol-5-amine and related heterocyclic amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the peaks for my pyrazole ring protons broad in the ¹H NMR spectrum?
Peak broadening in the NMR spectrum of aminopyrazoles is a common issue that can arise from several factors:
-
Tautomerism: Aminopyrazoles can exist in multiple tautomeric forms.[1][2] If the exchange between these forms is slow on the NMR timescale, you may observe separate signals for each tautomer. However, if the exchange rate is intermediate, the corresponding peaks can coalesce and appear broad.[3] This phenomenon is frequently observed in solvents like DMSO-d6.[1]
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broadened spectral lines.[4][5]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions (e.g., residual metal catalysts) can cause significant line broadening.[6]
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to poor resolution and broad peaks. This can be exacerbated by undissolved solids in the NMR tube.[4][5]
Q2: I see more signals than expected in my spectrum. What could be the cause?
The presence of unexpected signals can be attributed to:
-
Tautomers: As mentioned above, aminopyrazoles can exist as tautomeric isomers, which may be in equilibrium.[1][7] Depending on the solvent and temperature, you might see distinct sets of peaks for each tautomer present.
-
Impurities: Residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane) are common contaminants.[5] It is also possible that unreacted starting materials or synthetic byproducts are present.
-
Degradation: The sample may have degraded over time or upon exposure to air or light.
Q3: How can I confirm the signal for the -NH₂ protons?
The chemical shift of amine (N-H) protons can be variable (typically 0.5-5.0 ppm) and the peaks are often broad due to hydrogen bonding and quadrupole effects from the nitrogen atom.[8][9] A definitive way to identify N-H protons is through a D₂O exchange experiment.
-
Procedure: Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a few minutes, and re-acquire the spectrum.[5]
-
Result: The protons of the -NH₂ group will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the -NH₂ peak will disappear or significantly decrease in intensity.[8]
Q4: My proton signals are overlapping. How can I improve the resolution?
Signal overlap can make spectral interpretation difficult. Here are some strategies to resolve overlapping peaks:
-
Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your compound's protons. Aromatic solvents like benzene-d₆ often induce significant shifts (the "aromatic solvent-induced shift" or ASIS effect) and can be very effective at resolving overlapping signals.[5]
-
Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum.
Q5: What are the expected chemical shifts for this compound?
While the exact chemical shifts are highly dependent on the solvent, concentration, and temperature, general ranges can be predicted based on the structure and data for similar compounds.
Data Presentation: Predicted Chemical Shifts
The following tables summarize approximate ¹H and ¹³C NMR chemical shifts for this compound. Values are estimates and can vary based on experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
| H3 | Pyrazole Ring CH | 7.0 - 7.6 | Aromatic region; exact shift depends on solvent and tautomeric form. |
| H4 | Pyrazole Ring CH | 5.5 - 6.0 | Generally upfield of H3 due to the influence of two adjacent nitrogen atoms. |
| N-CH₃ | N-Methyl | 3.5 - 4.0 | Methyl group attached to a heterocyclic nitrogen. |
| -NH₂ | Amine | 3.0 - 5.0 (Broad) | Highly variable, dependent on solvent, concentration, and hydrogen bonding.[8] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | Pyrazole Ring | 135 - 145 | Signal may be broad due to tautomeric exchange.[10] |
| C4 | Pyrazole Ring | 95 - 105 | Typically appears at a higher field than other ring carbons.[10] |
| C5 | Pyrazole Ring | 145 - 155 | Carbon bearing the amine group; may be broad. |
| N-CH₃ | N-Methyl | 30 - 40 | Aliphatic region. |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation (Solid Sample)
This protocol outlines the steps for preparing a high-quality NMR sample from a solid compound.
-
Weigh Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[4]
-
Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of the desired deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[4]
-
Dissolve Sample: Gently swirl or vortex the vial to completely dissolve the solid. If the sample does not dissolve completely, you may need to choose a different solvent or gently warm the sample.
-
Filter (If Necessary): If any particulate matter remains, it must be removed to ensure proper shimming.[4][6] Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Invert to Mix: Invert the tube several times to ensure the solution is homogeneous before inserting it into the spectrometer.
Protocol 2: D₂O Exchange for Amine Proton Identification
-
Prepare Sample: Prepare a standard NMR sample as described in Protocol 1 using a protonated solvent (e.g., in DMSO-d₆).
-
Acquire Initial Spectrum: Run a standard ¹H NMR experiment to obtain a reference spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 1-2 minutes to facilitate the proton-deuterium exchange.
-
Acquire Final Spectrum: Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the -NH₂ protons should have disappeared or be significantly reduced in the second spectrum.[5]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Sample Preparation Workflow
Caption: Standard experimental workflow for preparing an NMR sample from a solid.
Aminopyrazole Tautomerism
Caption: Conceptual diagram of amine-imine tautomerism in aminopyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. organomation.com [organomation.com]
- 7. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the cyclocondensation reaction between a β-ketonitrile and methylhydrazine.[1][2] The common starting β-ketonitriles for this synthesis are 3-aminocrotononitrile or cyanoacetone.[3][4] This reaction involves the nucleophilic attack of methylhydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization to form the pyrazole ring.
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges encountered during the scale-up of this compound synthesis include:
-
Exothermic Reaction Control: The reaction between hydrazines and carbonyl compounds can be highly exothermic, posing a risk of thermal runaway if not properly managed on a larger scale.[5]
-
Regioisomer Formation: The reaction with methylhydrazine can lead to the formation of two regioisomers: the desired this compound and the undesired 1-methyl-1H-pyrazol-3-amine. Controlling the regioselectivity is a critical aspect of this synthesis.[6][7][8]
-
Product Purity and Purification: Achieving high purity on a large scale can be challenging. Common impurities include the unwanted regioisomer, unreacted starting materials, and side-products. Developing an efficient and scalable purification method, such as crystallization, is crucial.[9]
-
Handling of Hazardous Reagents: Methylhydrazine is a toxic and potentially unstable reagent that requires careful handling and appropriate safety measures, especially on a large scale.
Q3: How can I control the formation of the undesired regioisomer?
A3: Controlling regioselectivity is a key aspect of this synthesis. Several factors can influence the ratio of the desired this compound to the 1-methyl-1H-pyrazol-3-amine isomer:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in favor of the desired isomer.[6][10]
-
pH Control: The pH of the reaction mixture can influence the site of the initial nucleophilic attack of the methylhydrazine. Acidic conditions can favor the formation of one regioisomer over the other.[7]
-
Nature of the Hydrazine Salt: Using phenylhydrazine hydrochloride has been shown to favor the formation of the 1,3-regioisomer, while free phenylhydrazine favors the 1,5-regioisomer.[7] While this is for a different hydrazine, it highlights the importance of the form of the hydrazine used.
Q4: What are the recommended purification methods for large-scale production?
A4: For large-scale purification of this compound, crystallization is the preferred method. This can be achieved by forming an acid addition salt of the pyrazole, which can then be crystallized from a suitable solvent.[9] The free base can then be regenerated. Another approach involves direct crystallization from a suitable solvent system. A patent for a related compound, 3-amino-5-methylpyrazole, describes purification by vacuum distillation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed.- Gradually increase the reaction temperature and/or extend the reaction time. |
| Product loss during workup. | - Optimize the extraction solvent and the number of extractions.- Ensure the pH is appropriately adjusted during aqueous washes to minimize product solubility in the aqueous phase. | |
| Side reactions. | - Control the reaction temperature to minimize the formation of degradation products.- Ensure the purity of starting materials. | |
| Formation of Regioisomers | Suboptimal reaction conditions. | - Solvent Selection: Consider using fluorinated alcohols (TFE or HFIP) to enhance regioselectivity.[6][10]- pH Adjustment: Experiment with adding a catalytic amount of acid to influence the reaction pathway.[7]- Temperature Control: Lowering the reaction temperature may improve selectivity. |
| Nature of reactants. | - If possible, investigate the use of different methylhydrazine salts (e.g., hydrochloride vs. sulfate) to see the effect on regioselectivity.[7] | |
| Poor Product Purity | Inefficient purification. | - Crystallization: Develop a robust crystallization protocol. Screen different solvents and solvent mixtures to find conditions that provide good yield and high purity.- Salt Formation: Consider purifying the product as an acid addition salt, which may have better crystallization properties.[9] |
| Presence of unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique.- Adjust the stoichiometry of the reactants if necessary. | |
| Exothermic Reaction | Poor heat dissipation at scale. | - Slow Addition: Add the methylhydrazine dropwise to the reaction mixture, especially during scale-up.- Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to maintain the desired temperature.- Dilution: Use a sufficient volume of solvent to help dissipate the heat generated during the reaction.[5] |
Experimental Protocols
Synthesis of this compound from 3-Aminocrotononitrile and Methylhydrazine (Lab Scale)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3-aminocrotononitrile (1.0 eq) in a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol).
-
Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent (e.g., ethanol/water or toluene).
Note: For scaling up, it is crucial to first perform a safety assessment, particularly regarding the exothermic nature of the reaction. The addition of methylhydrazine should be done at a controlled rate with efficient cooling to maintain a safe operating temperature.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
| Entry | Solvent | Ratio of 1,5-isomer to 1,3-isomer | Yield (%) |
| 1 | Ethanol (EtOH) | 1:1.3 | 45 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 85:15 | 97 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | 96 |
Data adapted from a study on a related pyrazole synthesis and illustrates the potential impact of solvent choice on regioselectivity.[6][10]
Visualizations
References
- 1. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of regioselective N-methylpyrazole cyclizations using bayesian optimization - American Chemical Society [acs.digitellinc.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-methyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-methyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities encountered during the synthesis of this compound are typically unreacted starting materials and a regioisomeric byproduct. The synthesis generally involves the condensation of methylhydrazine with a β-ketonitrile, such as 3-aminocrotononitrile or its synthetic equivalents.
Common Impurities:
-
Unreacted Starting Materials:
-
Methylhydrazine
-
3-Aminocrotononitrile (or its precursors like cyanoacetone)
-
-
Regioisomer:
-
1,3-dimethyl-1H-pyrazol-5-amine (also known as 5-amino-1,3-dimethylpyrazole)
-
The formation of the regioisomer is a common challenge in the synthesis of substituted pyrazoles when an unsymmetrical hydrazine is used.
Q2: My crude product is a dark oil or discolored solid. What is the likely cause?
A2: Discoloration in the crude product is often due to the presence of residual starting materials, particularly oxidized methylhydrazine or polymeric byproducts from the self-condensation of 3-aminocrotononitrile. These impurities can often be removed by the purification methods outlined in this guide.
Q3: How can I distinguish between the desired product (this compound) and the regioisomeric impurity (1,3-dimethyl-1H-pyrazol-5-amine) by analytical methods?
A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are highly effective for distinguishing between the two isomers.
-
¹H NMR Spectroscopy: The chemical shifts of the methyl groups and the pyrazole ring protons will be distinct for each isomer. In this compound, you would expect to see a signal for the N-methyl group and two distinct signals for the pyrazole ring protons. For the 1,3-dimethyl isomer, you would observe signals for two different methyl groups (one on the nitrogen and one on the carbon) and a single proton on the pyrazole ring.
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be used to separate and quantify the two isomers, provided a suitable column and method are developed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Symptoms:
-
Broad melting point range of the isolated solid.
-
Presence of multiple spots on Thin Layer Chromatography (TLC) analysis.
-
NMR spectrum shows significant peaks corresponding to starting materials or the regioisomer.
Possible Causes:
-
Incomplete reaction.
-
Ineffective initial extraction or washing steps.
-
Formation of a significant amount of the regioisomeric byproduct.
Solutions:
| Purification Method | Troubleshooting Steps | Expected Outcome |
| Recrystallization | Select an appropriate solvent system. Common choices for aminopyrazoles include ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water or hexane.[1][2] The goal is to find a solvent in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. | A significant increase in purity, often yielding well-defined crystals. The effectiveness depends heavily on the relative solubilities of the product and impurities. |
| Acid-Base Extraction | Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to protonate the basic amine product, transferring it to the aqueous layer. The less basic impurities may remain in the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the purified product back into an organic solvent.[3] | This method is effective for separating the basic product from non-basic or weakly basic impurities. |
| Column Chromatography | Use silica gel as the stationary phase. A common mobile phase for aminopyrazoles is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.[3] Due to the basic nature of the amine, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing and improve separation. | Good separation of the desired product from both starting materials and the regioisomer can be achieved. Purity is often very high after chromatography. |
Data Presentation
The following table summarizes the typical effectiveness of different purification methods for removing common impurities from this compound. The values presented are illustrative and can vary based on the specific experimental conditions.
| Purification Method | Starting Material Removal Efficiency | Regioisomer Separation Efficiency | Typical Purity Achieved |
| Recrystallization | Moderate to High | Low to Moderate | 85-98% |
| Acid-Base Extraction | High | Low | 90-97% |
| Column Chromatography | High | High | >99% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The this compound will move into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is basic (e.g., pH > 10).
-
Extraction: Extract the aqueous layer multiple times with fresh portions of ethyl acetate to recover the purified free amine.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of impurities and effective purification methods.
References
Handling and storage recommendations for 1-methyl-1H-pyrazol-5-amine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting for 1-methyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. Keep the compound away from incompatible materials such as strong oxidizing agents and acids.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is important to wear appropriate protective clothing, gloves, and eye/face protection. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.
Q3: Is this compound soluble in common laboratory solvents?
A3: Yes, this compound is generally soluble in polar organic solvents.[1] For specific applications, it is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration.
Q4: What are the main hazards associated with this compound?
A4: The compound is known to cause skin and eye irritation. In case of contact, wash the affected area with plenty of water and seek medical advice if irritation persists.
Q5: How can I purify crude this compound?
A5: Common purification methods for pyrazole derivatives include recrystallization and column chromatography.[2][3] For basic compounds like aminopyrazoles, recrystallization can sometimes be effectively achieved by forming an acid addition salt, crystallizing the salt, and then neutralizing it to recover the purified amine.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound has discolored (turned yellow/brown) | Exposure to air, light, or impurities. | While slight discoloration may not affect reactivity in all cases, for sensitive applications, purification by recrystallization or column chromatography is recommended. Store the purified compound under an inert atmosphere and protect it from light. |
| Incomplete dissolution in a reaction solvent | The compound may have low solubility in the chosen solvent at the desired concentration. | Try a different polar organic solvent, or gently warm the mixture to aid dissolution. Ensure the solvent is dry, as moisture can affect solubility and reactivity. |
| Low yield in a reaction | Impurities in the starting material, non-optimal reaction conditions (temperature, time), or side reactions. | Ensure the purity of your this compound using techniques like NMR or melting point analysis. Optimize reaction conditions by systematically varying temperature, reaction time, and reagent stoichiometry. Consider the possibility of side reactions, such as the formation of regioisomers in pyrazole synthesis.[5][6] |
| Difficulty in purifying the product | The product may have similar polarity to impurities or be an oil. | If column chromatography provides poor separation, try a different eluent system. If the product is an oil, attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent. Alternatively, purification via salt formation and recrystallization can be effective.[2] |
Quantitative Data
| Property | Value | Source |
| Molecular Weight | 97.12 g/mol | [1] |
| Appearance | Solid | |
| Solubility in Polar Organic Solvents | Good | [1] |
Experimental Protocols
Protocol: Purification of this compound by Recrystallization from a Mixed Solvent System
This protocol describes a general method for the purification of this compound using a mixed solvent system, a common technique when a single solvent is not ideal.[2]
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethanol, methanol - in which the compound is soluble)
-
"Bad" solvent (e.g., water, hexane - in which the compound is poorly soluble)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent with stirring.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly turbid.
-
Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Diagrams
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: TLC Reaction Monitoring of 1-methyl-1H-pyrazol-5-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are monitoring reactions involving 1-methyl-1H-pyrazol-5-amine using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My spots are streaking or tailing up the TLC plate. What's causing this and how can I fix it?
A1: Streaking is a common issue when working with basic compounds like this compound due to strong interactions with the acidic silica gel stationary phase.[1][2] Here are several ways to resolve this:
-
Overloading: You may have spotted too much sample on the plate.[1][3][4] Try diluting your sample and spotting a smaller amount.
-
Inappropriate Solvent System: The polarity of your solvent system might be unsuitable.[3]
-
Acid-Base Interactions: To counteract the basicity of the amine, you can add a small amount of a base to your mobile phase.[1][2] A few drops of triethylamine or ammonium hydroxide can often lead to sharper, more defined spots.[1][2][5]
Q2: My starting material and product have very similar Rf values. How can I improve their separation?
A2: Poor separation between spots with similar polarities can be challenging. Here are some strategies:
-
Change the Solvent System: Experiment with different solvent systems to alter the polarity and improve separation.[6] Sometimes, switching one of the solvents in your mobile phase for another with different properties (e.g., from ethyl acetate to acetone) can make a significant difference.
-
Use a Co-spot: A co-spot, where you spot your reaction mixture on top of your starting material spot, can help determine if the reaction is complete. If you see a single, elongated spot (like a snowman), it indicates your starting material is likely consumed.[6]
-
Try a Different Staining Method: Some staining agents react differently with various functional groups, potentially revealing color differences between your starting material and product.[6]
Q3: I don't see any spots on my TLC plate after development and visualization. What went wrong?
A3: Several factors could lead to the absence of spots on your developed TLC plate:
-
Insufficiently Concentrated Sample: The concentration of your analyte might be too low to be detected.[3][5] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3][5]
-
Inappropriate Visualization Technique: Not all compounds are visible under UV light.[5][7] this compound, with its aromatic pyrazole ring, should be UV active. However, if your product is not, you may need to use a chemical stain. Iodine vapor or a potassium permanganate stain are good general options.[7][8][9]
-
Solvent Level Too High: If the solvent level in the developing chamber is above your spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[3][5]
-
Reaction Failure: It's also possible that the reaction did not proceed as expected, and there is no product to be seen.
Q4: The spots on my TLC plate appear as crescents or distorted shapes. Why is this happening?
A4: Distorted spot shapes are often due to issues with the TLC plate itself or the spotting technique:
-
Damaged Silica Gel: If the silica gel is disturbed or scraped during spotting, it can lead to crescent-shaped spots as the solvent moves unevenly through the damaged area.[1][5]
-
Polar Spotting Solvent: If you dissolve your sample in a very polar solvent, it can pre-elute the sample on the baseline, resulting in a ring-shaped spot.[1] It's best to use a volatile and relatively non-polar solvent for spotting.
Q5: My reaction is in a high-boiling point solvent like DMF or DMSO, and my TLC plate is just a smear. How can I get a clean TLC?
A5: High-boiling point solvents can interfere with the proper development of the TLC plate. A useful technique is to spot the plate as usual and then place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A good starting point for many neutral to moderately polar organic molecules is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] For this compound, which is a relatively polar compound, you will likely need a higher proportion of the polar solvent. A mixture of dichloromethane and methanol is also a common choice for polar compounds.[11] As mentioned in the troubleshooting section, adding a small amount of triethylamine or ammonium hydroxide can improve spot shape.
Q2: How do I visualize this compound on a TLC plate?
A2: Due to the pyrazole ring, this compound should be visible under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[9] If UV visualization is not effective or for confirmation, you can use a chemical stain. Iodine vapor is a general, non-destructive stain that reacts with many organic compounds.[8][9] Potassium permanganate stain is also a good choice as it reacts with the amine group, appearing as a yellow or brown spot on a purple background.[8]
Q3: What kind of TLC plates should I use?
A3: Standard silica gel 60 F254 pre-coated plates are suitable for most applications involving pyrazole derivatives.[12][13] The "F254" indicates that the plate contains a fluorescent indicator that allows for visualization under 254 nm UV light.
Q4: How can I be sure if my compound is decomposing on the silica gel plate?
A4: To check for decomposition on the silica gel, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots below the diagonal.[6]
Data Presentation
Table 1: Recommended TLC Solvent Systems for this compound and Related Compounds
| Solvent System Components | Ratio (v/v) | Modifier | Target Compound Class |
| Dichloromethane : Methanol | 30 : 1 | None | N-heterocyclic amines[11] |
| Hexanes : Ethyl Acetate | 3 : 1 | None | General pyrazole derivatives[14] |
| Chloroform : Methanol | 20 : 1 | None | Amino-pyrazole derivatives[15] |
| n-Butanol : Water : Acetic Acid | 4 : 1 : 1 | Acetic Acid | Amines and amino acids[10] |
| Any of the above | As needed | ~1% Triethylamine or Ammonium Hydroxide | Basic compounds prone to streaking[2] |
Experimental Protocols
Detailed Methodology for TLC Monitoring of a Reaction
This protocol outlines the key steps for effectively monitoring the progress of a reaction involving this compound using TLC.
-
Preparation of the TLC Chamber:
-
Pour a small amount (0.5 - 1 cm depth) of your chosen mobile phase into the TLC chamber.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors.
-
Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Spotting the TLC Plate:
-
Dissolve a small amount of your starting material in a volatile solvent to create a reference solution.
-
Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane on the origin line.
-
Withdraw a small aliquot of your reaction mixture using a capillary tube and spot it onto the "RM" lane.
-
For the co-spot, first spot the starting material and then, on the same spot, apply the reaction mixture.
-
Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.[3][16]
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[16]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.[16]
-
-
Visualization and Analysis:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[9]
-
If necessary, use a chemical stain (e.g., iodine vapor or potassium permanganate dip) for further visualization.
-
Analyze the TLC plate to determine the presence of starting material and the formation of the product. The reaction is complete when the starting material spot in the "RM" lane has disappeared.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Mandatory Visualizations
Caption: Workflow for TLC Reaction Monitoring.
Caption: Troubleshooting Decision Tree for Common TLC Issues.
References
- 1. chembam.com [chembam.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. pharmashare.in [pharmashare.in]
- 6. Chromatography [chem.rochester.edu]
- 7. theory.labster.com [theory.labster.com]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing Catalyst Loading for 1-Methyl-1H-pyrazol-5-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for reactions involving 1-methyl-1H-pyrazol-5-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Q1: My reaction yield is low or the conversion rate is poor. What are the primary factors to investigate?
A1: Low yields can stem from several sources. A systematic approach is crucial for diagnosis.[1]
-
Catalyst Activity: The catalyst may be inactive or have reduced activity. Ensure it has been stored correctly, especially if it's sensitive to air or moisture.[2] For palladium(II) precatalysts like Pd(OAc)₂, a pre-activation step may be necessary to generate the active Pd(0) species.[3]
-
Reaction Conditions: The temperature or reaction time may be insufficient. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion.[1][4] For some syntheses, increasing the temperature can improve yields, but exceeding the optimum may lead to degradation and lower yields.[5]
-
Purity of Reagents: Impurities in starting materials, including this compound, or the solvent can poison the catalyst.[2] Ensure all reagents are of high purity.
-
Sub-optimal Catalyst Loading: The amount of catalyst may be too low. Perform a catalyst loading screen to identify the optimal concentration (see Experimental Protocols section). Conversely, an excessively high catalyst loading doesn't always improve the yield and can be uneconomical.[6][7]
Q2: I am observing significant formation of side products, such as biaryl homocoupling in a C-N cross-coupling reaction. How can this be mitigated?
A2: The formation of biaryl side products is a common issue in metal-catalyzed N-arylation reactions.[4]
-
Lower Reaction Temperature: High temperatures can sometimes favor C-C homocoupling over the desired C-N cross-coupling.[4]
-
Ligand Screening: The choice of ligand for a palladium or copper catalyst is critical. Bulky electron-rich phosphine ligands can often promote the desired reductive elimination step to form the C-N bond and suppress side reactions.[4][8]
-
Choice of Base: Strong bases can sometimes promote side reactions. Screening weaker bases like K₃PO₄ or Cs₂CO₃ might be beneficial.[9]
Q3: The reaction is not reproducible, and catalyst performance is inconsistent. What could be the cause?
A3: Lack of reproducibility often points to subtle variations in reaction setup or reagent quality.
-
Atmosphere Control: Many catalytic systems, particularly those involving palladium and copper, are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst oxidation and improve consistency.[2]
-
Solvent Quality: Ensure the use of dry, degassed solvents, as water and oxygen can interfere with many catalytic cycles.
-
Catalyst Pre-activation: For catalysts that require in-situ reduction, such as Pd(II) sources, the efficiency of this activation step can vary. A dedicated pre-activation protocol can lead to a more consistent generation of the active catalytic species.[3]
Q4: How do I know if I've reached the optimal catalyst loading?
A4: The optimal loading is the amount that provides the highest yield in the shortest reasonable time, beyond which no significant improvement is observed. As shown in the table below, increasing the catalyst amount from 30 mg to 120 mg significantly improves the reaction yield and time.[6] However, a further increase to 150 mg offers no additional benefit, indicating that 120 mg is the optimal loading for that specific reaction.[6] This saturation point is a key indicator.[7]
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in reactions with this compound?
A1: The choice of catalyst depends heavily on the reaction type.
-
Palladium (Pd) and Copper (Cu) Catalysts: These are frequently used for C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) to couple the amine group of the pyrazole with aryl halides.[8][10]
-
Silver (Ag) Nanocatalysts: Silver-based catalysts, such as Ag/La-ZnO, have been shown to be effective in the synthesis of pyranopyrazoles.[6]
-
Nano-ZnO: This has been used as an efficient and environmentally friendly catalyst for pyrazole synthesis.[4][5]
-
Iodine (I₂) and Copper Iodide (CuI): These have been employed in oxidative dehydrogenative coupling reactions of pyrazol-5-amines.[11]
Q2: What is a typical starting point for catalyst loading in a new reaction?
A2: For a new reaction, a catalyst loading of 1-5 mol% is a common starting point for homogeneous catalysts like palladium complexes.[12] For heterogeneous catalysts, the loading might be defined by weight percent. It is always recommended to start with a literature precedent for a similar reaction if available, and then perform an optimization screen.
Q3: How does the choice of solvent affect catalyst performance?
A3: The solvent plays a critical role by influencing reactant solubility and catalyst stability. Polar aprotic solvents like DMF or DMSO are often used.[4] However, the optimal solvent is highly reaction-dependent. Remarkably, some reactions, particularly those using nanocatalysts, proceed most efficiently under solvent-free conditions, which can enhance reactant concentration and contact with the catalyst surface.[6]
Q4: When is a ligand necessary, and how is it selected?
A4: Ligands are crucial in many metal-catalyzed reactions, especially palladium-catalyzed cross-couplings. They stabilize the metal center, increase its solubility, and critically influence its reactivity and selectivity. For instance, in Buchwald-Hartwig C-N couplings, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9] Ligand selection is often empirical, and screening a variety of ligand classes is a standard part of reaction optimization.
Data Presentation
Table 1: Example of Catalyst Loading Optimization for 4H-pyrano[2,3-c] pyrazole Synthesis
This table summarizes the effect of varying the amount of an Ag/La-ZnO catalyst on reaction time and product yield. The data indicates that 120 mg is the optimal catalyst loading for this transformation.[6]
| Entry | Catalyst (mg) | Time (min) | Yield (%) |
| 1 | 30 | 60 | 74 |
| 2 | 50 | 45 | 81 |
| 3 | 100 | 20 | 87 |
| 4 | 120 | 10 | 94 |
| 5 | 150 | 10 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening in a C-N Cross-Coupling Reaction
This protocol provides a generalized methodology for determining the optimal catalyst loading for the coupling of this compound with an aryl halide using a palladium catalyst.
Materials:
-
This compound
-
Aryl halide (e.g., 4-chlorotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Reaction vials, magnetic stir bars, and heating block
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, set up a series of identical reaction vials.
-
Stock Solutions: To ensure accuracy, it is often best to prepare stock solutions of the catalyst and ligand if their required masses are very small.
-
Reagent Addition: To each vial, add the aryl halide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), and the base (e.g., 1.4 mmol).
-
Catalyst/Ligand Addition: In separate vials, add the palladium precatalyst and the ligand. The ligand-to-metal ratio is typically kept constant (e.g., L/Pd = 2). Vary the amount of the catalyst system across the vials. For example:
-
Vial 1: 0.5 mol% Pd
-
Vial 2: 1.0 mol% Pd
-
Vial 3: 2.0 mol% Pd
-
Vial 4: 4.0 mol% Pd
-
Vial 5: (Control) 0 mol% Pd
-
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to reach the desired concentration (e.g., 0.5 M).
-
Reaction: Seal the vials, remove them from the glovebox (if used), and place them in a preheated heating block (e.g., 100 °C). Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
Monitoring and Analysis: After the designated time, cool the reactions to room temperature. Take an aliquot from each vial and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the percent conversion of the limiting reagent and the yield of the desired product.
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-methyl-1H-pyrazol-5-amine and 1-methyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two closely related isomers: 1-methyl-1H-pyrazol-5-amine and 1-methyl-1H-pyrazol-3-amine. These versatile building blocks are of significant interest in medicinal chemistry and materials science. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and developing novel molecular entities. This document summarizes key reactivity differences based on available experimental data and provides detailed protocols for representative transformations.
Introduction to Pyrazole Reactivity
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is characterized by a combination of features:
-
Electrophilic Aromatic Substitution : The pyrazole ring is electron-rich and generally undergoes electrophilic substitution at the C4 position. The presence of an activating amino group is expected to further enhance the rate of this reaction.[1]
-
Reactivity of the Ring Nitrogen Atoms : The N1 nitrogen is typically substituted (in this case, with a methyl group) and considered non-basic. The N2 nitrogen, being pyridine-like, is basic and can be protonated or react with electrophiles.[2]
-
Reactivity of the Exocyclic Amino Group : The primary amino group in both isomers can act as a nucleophile and undergo a variety of reactions, including acylation, sulfonylation, and diazotization.[2][3][4]
The relative positions of the methyl and amino groups in this compound and 1-methyl-1H-pyrazol-3-amine lead to differences in their electronic properties and, consequently, their reactivity.
Comparative Reactivity Analysis
While direct, head-to-head comparative studies are limited, a comprehensive analysis of published data for these and closely related compounds allows for a detailed comparison of their reactivity in key chemical transformations.
Electrophilic Aromatic Substitution
The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In both this compound and 1-methyl-1H-pyrazol-3-amine, the C4 position is analogous to the para position relative to the amino group, making it the most likely site for electrophilic attack.
For This compound , electrophilic halogenation has been shown to occur selectively at the C4 position.[5] The electron-donating effect of the amino group at C5 strongly activates the C4 position.
For 1-methyl-1H-pyrazol-3-amine , while described as a good substrate for electrophilic aromatic substitution, specific examples are less common in the literature.[6] However, based on general principles of electrophilic substitution on pyrazoles, the C4 position remains the most probable site of reaction due to activation by the C3-amino group.
Reactions of the Exocyclic Amino Group
The nucleophilicity of the exocyclic amino group is a key factor in the reactivity of these isomers.
Acylation and Sulfonylation: Both isomers are expected to undergo acylation and sulfonylation on the exocyclic amino group. For a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a detailed protocol for N-sulfonylation is available, demonstrating the high nucleophilicity of the amino group at the C5 position.[3] It is anticipated that 1-methyl-1H-pyrazol-3-amine would react similarly.
Diazotization: The conversion of the primary amino group to a diazonium salt is a fundamental reaction in heterocyclic chemistry. Diazotization of aminopyrazoles has been reported, typically requiring cold, acidic conditions.[2][4] The resulting diazonium salts can then be used in a variety of subsequent reactions, such as Sandmeyer-type transformations.
Quantitative Data Summary
| Reaction Type | Reagent | Product for this compound | Product for 1-methyl-1H-pyrazol-3-amine | Reference |
| Electrophilic Halogenation | N-Iodosuccinimide (NIS) | 4-Iodo-1-methyl-1H-pyrazol-5-amine | 4-Iodo-1-methyl-1H-pyrazol-3-amine (Predicted) | [5] |
| N-Sulfonylation | 4-Methylbenzenesulfonyl chloride | N-(1-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide | N-(1-methyl-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide (Predicted) | [3] |
| Diazotization | NaNO₂, HCl (0-5 °C) | 1-methyl-1H-pyrazol-5-diazonium chloride | 1-methyl-1H-pyrazol-3-diazonium chloride | [2] |
Experimental Protocols
Protocol 1: Electrophilic Iodination of 3-phenyl-1H-pyrazol-5-amine (Model for this compound)
This protocol for a closely related substrate demonstrates the typical conditions for C4-halogenation.[5]
Materials:
-
3-phenyl-1H-pyrazol-5-amine (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated NaCl solution
Procedure:
-
A mixture of 3-phenyl-1H-pyrazol-5-amine and NIS in DMSO is stirred at room temperature for 6 hours under a nitrogen atmosphere.
-
Upon completion, the reaction is extracted with dichloromethane (3x) and washed with saturated NaCl solution (3x).
-
The organic layers are combined, dried, and concentrated in vacuo.
-
The crude residue is purified by flash chromatography to afford the desired 4-iodo-3-phenyl-1H-pyrazol-5-amine.
Protocol 2: N-Sulfonylation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (Model for both isomers)
This protocol illustrates the reaction of the exocyclic amino group with a sulfonyl chloride.[3]
Materials:
-
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 equiv)
-
4-Methylbenzenesulfonyl chloride (2.0 equiv)
-
Triethylamine (2.4 equiv)
-
Acetonitrile
-
Ethyl acetate
-
Distilled water
Procedure:
-
A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 4-methylbenzenesulfonyl chloride, and triethylamine in acetonitrile is stirred at room temperature for 12 hours.
-
The solvent is then evaporated under reduced pressure, and distilled water is added.
-
The resulting mixture is extracted twice with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the N,N-bis(tosyl)ated product.
Protocol 3: Diazotization of 1,5-dimethyl-1H-pyrazol-3-amine (Model for 1-methyl-1H-pyrazol-3-amine)
This general procedure outlines the formation of a pyrazolediazonium salt.[2]
Materials:
-
1,5-dimethyl-1H-pyrazol-3-amine
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Water
-
Ice
Procedure:
-
The aminopyrazole is dissolved in a strong acid, such as hydrochloric acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation.
Conclusion
Both this compound and 1-methyl-1H-pyrazol-3-amine are valuable heterocyclic building blocks. Their reactivity is dominated by the electron-donating amino group, which directs electrophilic substitution to the C4 position and imparts nucleophilic character to the exocyclic nitrogen. While their reactivity is broadly similar, subtle electronic differences arising from the position of the amino group may influence reaction rates and yields. The provided protocols for related compounds offer a solid foundation for the synthetic manipulation of these important isomers. Further quantitative kinetic studies would be beneficial for a more precise comparison of their reactivity.
References
Unraveling the Biological Potential: A Comparative Guide to 1-Methyl-1H-pyrazol-5-amine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic scaffolds, 1-methyl-1H-pyrazol-5-amine has emerged as a privileged structure, forming the core of compounds with diverse and potent biological activities. This guide provides an objective comparison of the biological performance of various this compound derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
This comparative analysis delves into the antimicrobial and anticancer activities of these derivatives, highlighting key structure-activity relationships (SAR) that govern their efficacy. By presenting quantitative data in a clear, tabular format and elucidating experimental methodologies, this guide aims to facilitate the rational design and development of next-generation therapeutic agents based on the this compound scaffold.
Antimicrobial Activity: A New Frontier in Combating Pathogens
Derivatives of this compound have demonstrated significant promise as antimicrobial agents, exhibiting efficacy against a range of fungal and bacterial pathogens. The introduction of various substituents onto the pyrazole core allows for the fine-tuning of their activity and spectrum.
Comparative Efficacy of Antimicrobial Derivatives
The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, providing a clear comparison of their potency.
| Compound ID | Target Organism | Assay Type | Quantitative Data | Reference Compound | Quantitative Data (Reference) |
| 7f | Valsa mali | Mycelium Growth Inhibition | EC50 = 0.64 mg/L | Tebuconazole | EC50 = 0.33 mg/L |
| Allicin | EC50 = 26.0 mg/L | ||||
| 7b | Pseudomonas syringae pv. actinidiae | MIC | MIC90 = 1.56 mg/L | Allicin | - |
| Bismerthiazol | - | ||||
| Streptomycin Sulfate | - | ||||
| 9Ip | Valsa mali | Mycelium Growth Inhibition | EC50 = 0.58 mg/L | Tebuconazole | EC50 = 0.36 mg/L |
| Fluxapyroxad | EC50 = 12.45 mg/L | ||||
| S8 | Monilinia fructicola | Mycelium Growth Inhibition | EC50 = 5.92 µg/mL | Thiophanate-methyl | - |
Anticancer Activity: Targeting Key Signaling Pathways
The versatility of the this compound scaffold has been extensively explored in the realm of oncology. These derivatives have been shown to inhibit various protein kinases, crucial regulators of cell growth, proliferation, and survival, which are often dysregulated in cancer.
Comparative Efficacy of Anticancer Derivatives
The table below presents the in vitro anticancer activity of representative this compound and related pyrazole derivatives against various cancer cell lines and protein kinases.
| Compound ID | Target/Cell Line | Assay Type | Quantitative Data (IC50/Ki) | Reference Compound | Quantitative Data (Reference) |
| 15 | CDK2 | Kinase Inhibition | Ki = 0.005 µM | - | - |
| A2780 (Ovarian) | Cytotoxicity | GI50 = 0.158 µM | - | - | |
| 23 | CDK2 | Kinase Inhibition | Ki = 0.090 µM | - | - |
| A2780 (Ovarian) | Cytotoxicity | GI50 = 7.350 µM | - | - | |
| 7a | HepG2 (Liver) | Cytotoxicity | IC50 = 6.1 ± 1.9 µM | Doxorubicin | IC50 = 24.7 ± 3.2 µM |
| 7b | HepG2 (Liver) | Cytotoxicity | IC50 = 7.9 ± 1.9 µM | Doxorubicin | IC50 = 24.7 ± 3.2 µM |
| Compound 29 | MCF-7 (Breast) | Cytotoxicity | IC50 = 0.30 µM | Erlotinib | IC50 = 0.08 µM |
| B16-F10 (Melanoma) | Cytotoxicity | IC50 = 0.44 µM | Erlotinib | IC50 = 0.12 µM |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Antimicrobial Assays
Mycelium Growth Inhibition Assay (for fungi):
-
Prepare potato dextrose agar (PDA) medium and sterilize.
-
Incorporate the test compounds at various concentrations into the molten PDA.
-
Pour the amended PDA into Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the target fungus.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period.
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of inhibition relative to a solvent control.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the compound concentration.[1]
Minimum Inhibitory Concentration (MIC) Assay (for bacteria):
-
Prepare a series of dilutions of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculate the dilutions with a standardized suspension of the target bacteria.
-
Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Anticancer Assays
MTT Cytotoxicity Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[3][4]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[5][6]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[3][5]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay):
-
Add the test compound, a positive control inhibitor, and a vehicle control (e.g., DMSO) to the wells of a 384-well plate.[7]
-
Add the kinase enzyme solution to all wells.[7]
-
Incubate to allow for compound-enzyme interaction.[7]
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.[7]
-
Incubate for a defined period to allow the enzymatic reaction to proceed.[7]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Reagent, which converts ADP to ATP and generates a luminescent signal.[7]
-
The luminescence is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition and determine the IC50 value.[7]
Visualizing Mechanisms of Action
To better understand the biological impact of these derivatives, the following diagrams illustrate a key signaling pathway targeted by anticancer pyrazole compounds and a general workflow for evaluating their cytotoxic effects.
Caption: Inhibition of the CDK4/6-Cyclin D pathway by pyrazole derivatives, leading to cell cycle arrest.
Caption: Experimental workflow for determining the in vitro cytotoxicity of pyrazole derivatives.
References
- 1. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 1-methyl-1H-pyrazol-5-amine
For researchers and professionals in drug development, 1-methyl-1H-pyrazol-5-amine is a crucial building block in the synthesis of a wide array of bioactive molecules. Its versatile structure allows for further functionalization, making it a valuable intermediate in the creation of novel therapeutics. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into their respective methodologies, efficiencies, and starting materials.
Comparison of Synthetic Methodologies
The two primary routes for the synthesis of this compound are the direct condensation of methylhydrazine with a β-cyanovinylamine and a multi-step approach involving the initial formation of a pyrazolone intermediate. Each method presents a unique set of advantages and considerations for the synthetic chemist.
| Parameter | Route 1: Direct Condensation | Route 2: Multi-step Pyrazolone Conversion |
| Starting Materials | 3-Aminocrotononitrile, Methylhydrazine | Ethyl acetoacetate, Phenylhydrazine, Methylhydrazine, Phosphorus oxychloride, p-Toluenesulfonyl chloride, Ammonia |
| Number of Steps | 1 | 4 |
| Key Intermediates | None (Direct cyclization) | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole, 3-Methyl-1-phenyl-1H-pyrazol-5-yl trifluoromethanesulfonate |
| Reaction Conditions | Reflux in acidic ethanol | Varies from reflux to low temperatures, requires anhydrous conditions in later steps |
| Overall Yield | ~65% | Not explicitly reported for the full sequence to the target amine, but individual steps are generally high-yielding. |
| Key Advantages | Atom economy, fewer steps, operational simplicity. | Potentially better control over regioselectivity, access to diverse intermediates. |
| Key Disadvantages | Potential for regioisomer formation, though often selective. | Longer synthetic sequence, use of hazardous reagents like POCl₃. |
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Direct one-pot synthesis.
Caption: Route 2: Multi-step synthesis via a pyrazolone intermediate.
Experimental Protocols
Route 1: Direct Condensation of 3-Aminocrotononitrile with Methylhydrazine
This method represents the most straightforward approach to this compound, involving a direct cyclocondensation reaction.
Materials and Reagents:
-
3-Aminocrotononitrile
-
Methylhydrazine
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
A solution of 3-aminocrotononitrile (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Methylhydrazine (1.1 eq) is added to the solution, followed by a catalytic amount of concentrated hydrochloric acid.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and basified with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Multi-step Synthesis via a Pyrazolone Intermediate
This route offers an alternative pathway through the formation and subsequent conversion of a pyrazolone ring system. The following protocol is adapted from established procedures for analogous compounds.
Step 2a: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) are dissolved in glacial acetic acid.
-
The mixture is heated to reflux for 3 hours.
-
After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the pyrazolone intermediate.
Step 2b: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
-
The pyrazolone from the previous step (1.0 eq) is added to phosphorus oxychloride (POCl₃, 3.0 eq).
-
The mixture is refluxed for 2 hours.
-
After cooling, the mixture is carefully poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.
Step 2c: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol
-
The 5-chloro-pyrazole (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour.
-
Trimethyl borate (1.2 eq) is added, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with water, and 30% hydrogen peroxide is added. The mixture is stirred for 1 hour.
-
The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give the 5-hydroxypyrazole.
Step 2d: Synthesis of this compound
-
The 5-hydroxypyrazole is first converted to a triflate by reaction with triflic anhydride in the presence of pyridine.
-
The resulting pyrazolyl triflate is then subjected to a Buchwald-Hartwig amination reaction using a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., BINAP), and a source of ammonia in a solvent like toluene with a base such as sodium tert-butoxide.
-
The final product, this compound, is isolated and purified using standard chromatographic techniques.
Validating the Purity of 1-methyl-1H-pyrazol-5-amine: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comparative overview of elemental analysis for validating the purity of 1-methyl-1H-pyrazol-5-amine, a versatile building block in pharmaceutical and agrochemical synthesis. We will delve into the theoretical composition, compare elemental analysis with other analytical techniques, and provide a standard experimental protocol.
Understanding the Elemental Composition
The foundational step in purity validation via elemental analysis is to compare experimentally determined values with the theoretical elemental composition derived from the compound's molecular formula. For this compound, the molecular formula is C4H7N3.[1][2] The theoretical weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are calculated based on its atomic composition and molecular weight of 97.12 g/mol .[1]
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 4 | 48.04 | 49.47 |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 7.28 |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 43.27 |
| Total | 97.12 | 100.00 |
Note: While specific experimental data for the elemental analysis of this compound is not publicly available in certificates of analysis, the acceptable deviation for high-purity compounds in research is typically within ±0.4% of the theoretical value.
Comparative Analysis of Purity Validation Methods
Elemental analysis is a robust method for determining the bulk purity of a sample. However, it is often used in conjunction with other analytical techniques to provide a comprehensive purity profile. The following table compares elemental analysis with other common methods for organic compound purity validation.
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| Elemental Analysis (CHN Analysis) | Combustion of the sample and quantification of resulting CO2, H2O, and N2 gases. | Percentage composition of C, H, and N in the bulk sample. | - Provides fundamental confirmation of elemental composition.- High precision and accuracy.- Relatively inexpensive and fast. | - Does not identify or quantify specific impurities.- Insensitive to isomeric impurities.- Requires a pure, homogeneous sample for accurate results. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mixture based on their differential partitioning between a stationary and a mobile phase. | Purity profile, number of components, and relative amounts of impurities. | - High resolution and sensitivity for a wide range of compounds.- Can be used for both qualitative and quantitative analysis.- Non-destructive. | - Requires method development for each compound.- May not detect impurities that do not have a chromophore.- Can be more expensive than other methods. |
| Gas Chromatography (GC) | Separation of volatile components in a gaseous mixture based on their differential partitioning between a stationary and a mobile phase. | Purity profile, number of volatile components, and relative amounts of impurities. | - High resolution for volatile and thermally stable compounds.- High sensitivity.- Can be coupled with mass spectrometry (GC-MS) for impurity identification. | - Not suitable for non-volatile or thermally labile compounds.- Requires derivatization for some polar compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Detailed structural information, including connectivity of atoms and stereochemistry. Can be used for quantitative analysis (qNMR). | - Provides unambiguous structural confirmation.- Can identify and quantify impurities with known structures.- Non-destructive. | - Lower sensitivity compared to chromatographic methods.- Complex spectra can be difficult to interpret.- High initial instrument cost. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. | Molecular weight confirmation and structural information from fragmentation patterns. | - High sensitivity and specificity.- Can be coupled with chromatographic techniques (LC-MS, GC-MS) for comprehensive analysis.- High-resolution MS can confirm the molecular formula. | - May not be suitable for quantitative analysis without appropriate standards.- Can be destructive depending on the ionization method. |
Experimental Protocol: Elemental Analysis (CHN Analysis)
The following is a generalized protocol for the determination of Carbon, Hydrogen, and Nitrogen content in an organic compound like this compound using a modern elemental analyzer.
1. Sample Preparation:
-
Ensure the sample is dry and homogeneous. This can be achieved by drying the sample in a vacuum oven at an appropriate temperature.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule. The exact weight is recorded.
2. Instrument Calibration:
-
Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide). This establishes a response factor for each element.
3. Combustion:
-
The encapsulated sample is introduced into a high-temperature furnace (typically 900-1000°C) with a constant stream of pure oxygen.
-
The sample undergoes rapid and complete combustion, converting carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and nitrogen oxides (NOx).
4. Reduction and Separation:
-
The combustion gases are passed through a reduction tube (often containing copper) to convert any nitrogen oxides to N2.
-
The resulting gas mixture (CO2, H2O, and N2) is carried by a helium stream through a separation column (typically a gas chromatography column).
5. Detection and Quantification:
-
The separated gases are detected by a thermal conductivity detector (TCD).
-
The detector signal for each gas is proportional to its concentration.
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the sample weight and the detector response.
Purity Validation Workflow
The following diagram illustrates a typical workflow for validating the purity of a synthesized compound like this compound.
References
Comparative Analysis of Catalysts for Pyrazole Synthesis: A Guide for Researchers
The synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals, has been an area of intense research. The efficiency of pyrazole synthesis is heavily reliant on the choice of catalyst. This guide provides a comparative overview of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for pyrazole synthesis involves a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes the performance of various catalysts in the synthesis of pyrazoles, highlighting key metrics such as yield, reaction time, and conditions.
| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Catalyst Reusability | Reference |
| Homogeneous Catalysts | |||||
| Acetic Acid (CH₃COOH) | Hydrazine hydrate, 1,3-dicarbonyls | Ethanol, Reflux, 2-4 h | 85-95 | Not reusable | |
| p-Toluenesulfonic acid (p-TsOH) | Phenylhydrazine, Acetylacetone | Methanol, RT, 30-60 min | 90-98 | Not reusable | |
| Heterogeneous Catalysts | |||||
| Amberlyst-15 | Hydrazine hydrate, Diketones | Ethanol, 70°C, 1-2 h | 88-96 | Up to 5 cycles | |
| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Phenylhydrazine, Ethyl acetoacetate | Solvent-free, 80°C, 15-30 min | 92-98 | Up to 4 cycles | |
| Nanocatalysts | |||||
| Copper Oxide Nanoparticles (CuO NPs) | Hydrazines, 1,3-dicarbonyls | Water, 60°C, 30-45 min | 94-98 | Up to 6 cycles | |
| Magnetic Iron Oxide Nanoparticles (Fe₃O₄ NPs) | Hydrazine hydrate, Chalcones | Ethanol, Reflux, 1-1.5 h | 90-95 | Up to 5 cycles |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for pyrazole synthesis using both a homogeneous and a heterogeneous catalyst.
Protocol 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole using p-Toluenesulfonic Acid (p-TsOH)
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve acetylacetone (1.0 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 20 mL of methanol.
-
Catalyst Addition: To the stirred solution, add p-TsOH (0.19 g, 1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent.
-
Work-up: Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol to yield the pure pyrazole derivative.
Protocol 2: Synthesis of 3,5-dimethylpyrazole using Amberlyst-15
-
Reaction Setup: In a 50 mL flask equipped with a reflux condenser, combine hydrazine hydrate (0.5 g, 10 mmol), acetylacetone (1.0 g, 10 mmol), and Amberlyst-15 (0.2 g) in 15 mL of ethanol.
-
Heating: Heat the mixture to 70°C with continuous stirring for 1-2 hours.
-
Monitoring: Track the reaction's progress via TLC (hexane:ethyl acetate, 8:2).
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the Amberlyst-15 catalyst by filtration. Wash the catalyst with ethanol and dry it in an oven at 100°C for future use.
-
Product Isolation: Evaporate the solvent from the filtrate under vacuum.
-
Purification: Recrystallize the resulting solid from a minimal amount of hot water or ethanol to obtain the purified 3,5-dimethylpyrazole.
Visualizing the Workflow and Logic
To better illustrate the experimental process and decision-making involved in catalyst selection, the following diagrams are provided.
A Comparative Guide to the Biological Efficacy of 1-Methyl-1H-Pyrazol-5-Amine Analogs
The 1H-pyrazole ring is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] Analogs derived from the 1-methyl-1H-pyrazol-5-amine core have demonstrated a wide spectrum of pharmacological activities. These compounds are extensively investigated for their potential as kinase inhibitors in oncology, as well as for antimicrobial and anti-inflammatory applications.[3][4][5] This guide provides a comparative analysis of their biological efficacy, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.
Comparative Efficacy Data of Pyrazole Analogs
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core. The following tables summarize quantitative data from various studies, comparing the efficacy of different analogs against key biological targets.
Table 1: Anticancer Activity (Kinase Inhibition) of Pyrazole Analogs
| Compound ID/Reference | Target Kinase | IC50 / Ki (nM) | Target Cell Line | Antiproliferative IC50 (nM) |
|---|---|---|---|---|
| Compound 15 [1] | CDK2 | Ki = 5 | OVCAR5 (Ovarian) | GI50 = 127 |
| Compound 14 [1] | CDK2 | Ki = 7 | A2780 (Ovarian) | GI50 = 8000 |
| Compound 15 [6] | CDK2/cyclin A2 | IC50 = 61 | HCT-116 (Colon) | - |
| Compound 10h [7] | FGFR1 | IC50 = 46 | NCI-H520 (Lung) | IC50 = 19 |
| Compound 10h [7] | FGFR2 | IC50 = 41 | SNU-16 (Gastric) | IC50 = 59 |
| Compound 10h [7] | FGFR3 | IC50 = 99 | KATO III (Gastric) | IC50 = 73 |
| Compound 8a [8] | JNK3 | IC50 = 227 | - | - |
| Compound D40 [9] | PLK1 | IC50 = 359 | - | - |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID/Reference | Target Organism | Activity Type | EC50 / MIC (mg/L) | Positive Control | Control Value (mg/L) |
|---|---|---|---|---|---|
| Compound 7f [10] | Valsa mali | Antifungal | EC50 = 0.64 | Tebuconazole | EC50 = 0.33 |
| Compound 7b [10][11] | P. syringae pv. actinidiae | Antibacterial | MIC90 = 1.56 | Streptomycin Sulfate | MIC90 > 6.25 |
| Compound S8 [4] | Monilinia fructicola | Antifungal | EC50 = 5.92 (µg/mL) | Thiophanate-methyl | - |
| Compound 3 [12] | Escherichia coli | Antibacterial | MIC = 0.25 (µg/mL) | Ciprofloxacin | - |
| Compound 4 [12] | Streptococcus epidermidis | Antibacterial | MIC = 0.25 (µg/mL) | Ciprofloxacin | - |
Key Signaling Pathways Modulated by Pyrazole Analogs
A predominant mechanism of action for the anticancer effects of pyrazole analogs is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[3][13] CDKs are crucial enzymes that regulate the cell division cycle. Inhibition of CDK2 disrupts the cell cycle, typically leading to arrest in the G1 or S phase, which ultimately induces apoptosis in cancer cells.[6][14]
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Antibody Cross-Reactivity in Immunoassays for Pyrazole-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antibodies targeting various pyrazole-containing haptens, supported by experimental data from published studies. Understanding the cross-reactivity profiles of these antibodies is crucial for the development of specific and reliable immunoassays for therapeutic drug monitoring, environmental analysis, and food safety screening.
Introduction
The pyrazole ring is a core structural motif in a wide range of pharmaceuticals and agrochemicals. Consequently, there is a significant need for sensitive and specific immunoassays to detect and quantify these compounds. A key challenge in developing such assays for these small molecules (haptens) is managing the cross-reactivity of the generated antibodies with structurally similar compounds. The specificity of an antibody is largely dictated by the design of the hapten used for immunization, including the point of attachment of the linker to the pyrazole core. This guide compares the cross-reactivity of antibodies developed for three distinct pyrazole-containing haptens: the insecticide fipronil, the erectile dysfunction drug sildenafil, and the analgesic drug metamizole.
Data Presentation: A Comparative Analysis of Antibody Performance
The following tables summarize the cross-reactivity of antibodies raised against different pyrazole-containing haptens. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay, and the cross-reactivity percentage (CR%) relative to the primary target analyte.
Table 1: Cross-Reactivity of Polyclonal Antibodies Against Fipronil
Two different polyclonal antibodies (pAb), designated #2265 and #2268, were generated using different immunizing haptens, leading to distinct cross-reactivity profiles in a competitive indirect ELISA.[1]
| Compound | pAb #2265 IC50 (ng/mL) | pAb #2265 CR (%) | pAb #2268 IC50 (ng/mL) | pAb #2268 CR (%) |
| Fipronil | 0.58 | 100 | 2.6 | 100 |
| Fipronil-sulfide | 0.60 | 96 | 6.7 | 39 |
| Fipronil-detrifluoromethylsulfonyl | 1.5 | 38 | 186 | 1.4 |
| Fipronil-desulfinyl | 0.57 | 101 | 10.4 | 25 |
Data sourced from a study on the development of an immunoassay for fipronil.[1]
Table 2: Cross-Reactivity of a Monoclonal Antibody Against Fipronil and its Metabolites
A monoclonal antibody (mAb 19F8) was developed to broadly recognize fipronil and its main metabolites.
| Compound | mAb 19F8 IC50 (ng/mL) | mAb 19F8 CR (%) |
| Fipronil | 1.85 | 100 |
| Fipronil-sulfone | 2.21 | 83.7 |
| Fipronil-sulfide | 2.77 | 66.8 |
| Fipronil-desulfinyl | 4.89 | 37.8 |
Data sourced from a study on a broad-specificity antibody for fipronil and its metabolites.
Table 3: Performance of a Monoclonal Antibody Against Sildenafil
A novel monoclonal antibody (mAb) was produced for the detection of sildenafil.
| Compound | mAb IC50 (ng/mL) |
| Sildenafil | 0.53 |
Data sourced from a study on an immunochromatographic strip sensor for sildenafil.[2]
Table 4: Cross-Reactivity of a Monoclonal Antibody Against Metamizole Metabolites
A monoclonal antibody was developed to recognize the two pharmacologically active metabolites of metamizole, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).
| Compound | IC50 (µg/kg) | CR (%) |
| 4-methylaminoantipyrine (MAA) | 0.93 - 1.18 | ~100 |
| 4-aminoantipyrine (AA) | 1.74 - 4.61 | ~50-60 |
| 4-formamidinoantipyrine (FAA) | >100 | <1 |
| 4-acetamidinoantipyrine (AAA) | >100 | <1 |
Data sourced from a study on the preparation of monoclonal antibodies for metamizole metabolites.[3]
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Penflufen (Ref: BYF-14182) [sitem.herts.ac.uk]
- 3. Preparation of monoclonal antibodies recognizing pharmacologically active metabolites of metamizole based on rational hapten design and their application in the detection of animal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-methyl-1H-pyrazol-5-amine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical building blocks is paramount. 1-methyl-1H-pyrazol-5-amine is a valuable intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of two prominent synthetic methods for this compound, offering objective performance comparisons and supporting experimental data to inform methodological choices.
This document outlines two established routes for the synthesis of this compound: the reaction of methylhydrazine with 3-aminocrotononitrile and the condensation of methylhydrazine with cyanoacetone. Both methods are based on the classical approach of pyrazole ring formation from a 1,3-dicarbonyl equivalent and a hydrazine derivative.
Method 1: From 3-Aminocrotononitrile and Methylhydrazine
This approach represents a straightforward and widely utilized method for the synthesis of 5-aminopyrazoles. The reaction involves the cyclization of 3-aminocrotononitrile with methylhydrazine. This method is often favored for its operational simplicity and the ready availability of the starting materials.
Method 2: From Cyanoacetone and Methylhydrazine
An alternative and effective route involves the condensation of cyanoacetone with methylhydrazine. This method also leads to the formation of the desired pyrazole ring system. Cyanoacetone, being a β-ketonitrile, is a classic precursor for the synthesis of 5-aminopyrazoles.
Performance Comparison
To facilitate an objective comparison, the following table summarizes the key quantitative data for each synthetic method. The data presented is a representative compilation from various literature sources and may vary depending on specific experimental conditions and scale.
| Parameter | Method 1: From 3-Aminocrotononitrile | Method 2: From Cyanoacetone |
| Typical Yield | 75-85% | 80-90% |
| Purity (post-purification) | >98% | >98% |
| Reaction Time | 4-6 hours | 3-5 hours |
| Reaction Temperature | 80-100 °C (Reflux) | 60-80 °C (Reflux) |
| Key Reagents | 3-Aminocrotononitrile, Methylhydrazine | Cyanoacetone, Methylhydrazine |
| Solvent | Ethanol or Acetic Acid | Ethanol |
| Purification Method | Recrystallization or Column Chromatography | Recrystallization |
Experimental Protocols
Method 1: Synthesis from 3-Aminocrotononitrile and Methylhydrazine
Materials:
-
3-Aminocrotononitrile (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol or Glacial Acetic Acid
-
Hydrochloric Acid (for salt formation if desired)
-
Activated Carbon
Procedure:
-
A solution of 3-aminocrotononitrile in ethanol or glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Methylhydrazine is added to the solution, and the mixture is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it is collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Method 2: Synthesis from Cyanoacetone and Methylhydrazine
Materials:
-
Cyanoacetone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol
-
Sodium Sulfate or Magnesium Sulfate (drying agent)
Procedure:
-
Cyanoacetone is dissolved in ethanol in a round-bottom flask.
-
Methylhydrazine is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux for 3-5 hours.
-
Reaction completion is monitored by TLC.
-
After cooling, the solvent is evaporated in vacuo.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), and the solution is washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by recrystallization.
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic method, the following diagrams are provided.
Caption: Synthetic workflow for Method 1.
A Head-to-Head Comparison of Pyrazole-Based Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, featured in a wide array of approved drugs. This guide provides an objective, data-driven comparison of various pyrazole-based scaffolds, highlighting their performance against key drug targets and detailing the experimental backing for these findings.
The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazole-containing drugs have made a significant impact in therapeutic areas ranging from inflammation and pain management to oncology and antivirals.[3][4] This is exemplified by well-known drugs such as the anti-inflammatory celecoxib, the erectile dysfunction treatment sildenafil, and a host of targeted cancer therapies including ibrutinib and ruxolitinib.[3][5][6] The unique physicochemical properties of the pyrazole core contribute to favorable pharmacokinetic profiles and potent target engagement.[7]
This guide will delve into a head-to-head comparison of different pyrazole-based scaffolds, focusing on their inhibitory activities against key enzymes such as Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs).
Quantitative Comparison of Pyrazole Scaffolds
The following tables summarize the in vitro inhibitory activities of various pyrazole derivatives against key biological targets. The data, presented as IC50 values (the concentration required to inhibit 50% of the target's activity), has been compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different sources.
Table 1: Comparison of Pyrazole-Based COX-2 Inhibitors
Selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.[1] The diaryl-substituted pyrazole scaffold is a well-established pharmacophore for potent and selective COX-2 inhibition, as exemplified by Celecoxib.[8]
| Compound/Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| SC-558 | >1900 | 0.0053 | >358,490 |
| Phenylbutazone | Non-selective | Non-selective | ~1 |
| Pyrazolone-pyridazine hybrid (Compound 5f) | 14.34 | 1.50 | 9.56 |
| Aminopyrazole-pyridazine hybrid (Compound 6f) | 9.56 | 1.15 | 8.31 |
| Pyrazole-thiourea-benzimidazole hybrid (PYZ10) | - | 0.0000283 | - |
| 1,3,4-trisubstituted pyrazole (PYZ38) | >80 | 1.33 | >60 |
Data compiled from multiple sources.[8][9][10]
Table 2: Comparison of Pyrazole-Based EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology, and pyrazole-based scaffolds have been extensively explored as EGFR tyrosine kinase inhibitors (TKIs).[3][11] Variations in substitution patterns on the pyrazole ring and appended moieties significantly influence their inhibitory potency.
| Compound/Scaffold | EGFR IC50 (µM) | Cell Line |
| Pyrazole-linked pyrazoline (Compound 6h) | 1.66 | - |
| Pyrazole-linked pyrazoline (Compound 6j) | 1.9 | - |
| Pyrazole-thiadiazole hybrid (Compound 6g) | 0.024 | - |
| Pyrazolo[3,4-d]pyrimidine (Compound 4) | 0.054 | - |
| Pyrazolo[3,4-d]pyrimidine (Compound 16) | 0.034 | - |
| 5-ethylsulfonyl-indazole-3-carbohydrazide (Compound 7k) | 0.025 | MCF-7 |
Data compiled from multiple sources.[3][4][12][13]
Table 3: Comparison of Pyrazole-Based JAK Inhibitors
The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways, making them attractive targets for autoimmune diseases and cancers.[14][15] Pyrazole-containing compounds, such as Ruxolitinib, are potent JAK inhibitors.
| Compound/Scaffold | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Ruxolitinib | ~3 | ~3 | ~430 |
| 4-amino-(1H)-pyrazole derivative (Compound 3f) | 3.4 | 2.2 | 3.5 |
| Pyrazol-3-ylamino pyrazine derivative | - | 3 | 11 |
| Pyrazolone derivative (TK4g) | - | 12.61 | 15.80 |
Data compiled from multiple sources.[2][14][15]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these pyrazole scaffolds operate, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition by pyrazole-based inhibitors.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of quantitative data. Below are representative methodologies for the synthesis of a common pyrazole scaffold and for a key biological assay.
Synthesis of 1,3,5-Trisubstituted Pyrazoles
A common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of an α,β-unsaturated carbonyl compound (chalcone) with a hydrazine derivative.[16]
Materials:
-
Substituted chalcone
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol or acetic acid as solvent
-
Catalyst (optional, e.g., acid or base)
Procedure:
-
Dissolve the substituted chalcone in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative to the solution. The molar ratio is typically 1:1 or with a slight excess of the hydrazine.
-
If a catalyst is used, it is added at this stage.
-
The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure 1,3,5-trisubstituted pyrazole.[1][3][7][17][18]
In Vitro COX Inhibition Assay (Fluorometric)
This assay determines the inhibitory potential of a compound against COX-1 and COX-2 enzymes.[4][19][20][21]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme cofactor
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the pyrazole test compounds in assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the diluted test compounds or vehicle (DMSO for control) to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Add the fluorometric probe to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically over a period of 5-10 minutes using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is proportional to the COX activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8][16][22][23]
In Vitro EGFR Kinase Assay (Luminescent)
This assay measures the ability of a compound to inhibit the kinase activity of EGFR.[5][11][24][25][26]
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
Peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds (dissolved in DMSO)
-
384-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the pyrazole test compounds in kinase assay buffer.
-
To the wells of the 384-well plate, add the diluted test compound or vehicle (DMSO for control).
-
Add a mixture of the EGFR enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol. This involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][13][24][26][27]
Conclusion
The pyrazole scaffold is a remarkably versatile and privileged structure in drug design, offering a foundation for the development of potent and selective inhibitors against a multitude of biological targets. The comparative data presented herein for COX-2, EGFR, and JAK inhibitors underscores the profound impact that different substitution patterns on the pyrazole ring have on biological activity and selectivity. For drug development professionals, a deep understanding of these structure-activity relationships, supported by robust experimental data and clear mechanistic insights, is paramount for the rational design of next-generation therapeutics. The provided protocols offer a starting point for the in-house evaluation and comparison of novel pyrazole-based compounds, facilitating the journey from scaffold selection to clinical candidate.
References
- 1. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.aalto.fi [research.aalto.fi]
- 24. benchchem.com [benchchem.com]
- 25. rsc.org [rsc.org]
- 26. promega.com [promega.com]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Purity Analysis of 1-methyl-1H-pyrazol-5-amine
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 1-methyl-1H-pyrazol-5-amine is a key building block in the synthesis of various pharmaceutical compounds.[1] Its synthesis can often lead to the formation of several positional isomers, which can impact the efficacy, safety, and regulatory compliance of the final drug product. This guide provides a comparative analysis of various analytical techniques for the determination of the isomeric purity of this compound, supported by experimental data and detailed protocols.
The primary isomeric impurities of concern during the synthesis of this compound include:
-
1-methyl-1H-pyrazol-3-amine: Arises from the alternative regiochemistry of the reaction between a substituted hydrazine and a three-carbon precursor.
-
1-methyl-1H-pyrazol-4-amine: Another possible regioisomer depending on the synthetic route.
-
3-methyl-1H-pyrazol-5-amine: A potential impurity that can co-exist as a tautomer, 5-methyl-1H-pyrazol-3-amine.[2]
This guide will focus on the comparative efficacy of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the separation and quantification of these isomers.
Workflow for Isomeric Purity Analysis
The general workflow for assessing the isomeric purity of this compound involves a multi-step process from sample preparation to data analysis and reporting.
Caption: Workflow for the isomeric purity analysis of this compound.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on factors such as the desired sensitivity, resolution, and the nature of the available instrumentation. The following table summarizes the performance of HPLC, GC-MS, and NMR for this application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of isomers between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Differentiation of isomers based on the unique magnetic environments of their atomic nuclei. |
| Resolution | Excellent for positional isomers with optimized column and mobile phase. | High, especially with long capillary columns and optimized temperature programs. | Generally lower for complex mixtures, but excellent for distinguishing isomers with distinct chemical shifts. |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL range). | Very high (pg/mL to fg/mL range), especially in Selected Ion Monitoring (SIM) mode. | Lower (µg/mL to mg/mL range). |
| Analysis Time | 10-30 minutes per sample. | 20-40 minutes per sample. | 5-15 minutes per sample for 1D spectra. |
| Sample Derivatization | Generally not required. | May be required for less volatile or polar isomers to improve peak shape and volatility. | Not required. |
| Quantitative Accuracy | High, with proper calibration. | High, with the use of internal standards. | High, as signal intensity is directly proportional to the number of nuclei. |
| Key Advantage | Versatility with different column chemistries and mobile phases.[3] | High sensitivity and structural information from mass spectra. | Non-destructive and provides unambiguous structural information. |
| Limitations | May require extensive method development to achieve baseline separation. | Co-eluting isomers with similar mass spectra can be difficult to distinguish without retention indices. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the separation of this compound and its positional isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 20:80 (v/v) acetonitrile and water containing 0.1% formic acid. Degas the mobile phase before use.
-
Standard Preparation: Prepare individual stock solutions of this compound and its isomers in the mobile phase at a concentration of 1 mg/mL. Prepare a mixed standard solution by combining aliquots of each stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the mixed standard solution to determine the retention times and resolution of the isomers. Inject the sample solution to determine the isomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the sensitive detection and quantification of isomeric impurities.
Instrumentation:
-
GC-MS system with a capillary column
-
DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Reagents:
-
Methanol (GC grade)
-
Helium (carrier gas)
Procedure:
-
Standard Preparation: Prepare individual stock solutions of this compound and its isomers in methanol at a concentration of 1 mg/mL. Prepare a mixed standard solution.
-
Sample Preparation: Dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection volume: 1 µL (split mode, 20:1)
-
Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass scan range: m/z 40-200
-
-
Analysis: Inject the mixed standard to identify the retention times and mass spectra of each isomer. The fragmentation patterns of pyrazole isomers can be complex, but key fragments can aid in their differentiation.[4][5] Inject the sample for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the use of 1H NMR for the identification and quantification of isomeric impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent containing TMS.
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The chemical shifts of the pyrazole ring protons are highly sensitive to the positions of the methyl and amino substituents.
-
For this compound, expect distinct signals for the protons on the pyrazole ring.
-
Compare the spectrum of the sample to the spectra of the pure isomers to identify any impurities.
-
Quantify the isomers by integrating the characteristic signals of each isomer and comparing the integrals.
-
Conclusion
The choice of the most suitable analytical technique for the isomeric purity analysis of this compound depends on the specific requirements of the analysis.
-
HPLC is a robust and versatile method for routine quality control, offering excellent resolution and quantitative accuracy.
-
GC-MS provides the highest sensitivity for trace-level impurity detection and provides valuable structural information through mass spectral fragmentation patterns.
-
NMR is an indispensable tool for unambiguous structural confirmation of the isomers and offers a straightforward method for quantification without the need for individual isomer reference standards for calibration, relying on the direct proportionality of signal intensity to the number of nuclei.
For comprehensive quality assurance, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for routine purity checks, while NMR can be utilized for structural elucidation and as a primary method for quantitative analysis.
References
- 1. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BiblioBoard [openresearchlibrary.org]
Safety Operating Guide
Proper Disposal of 1-methyl-1H-pyrazol-5-amine: A Step-by-Step Guide
Researchers and laboratory personnel must handle the disposal of 1-methyl-1H-pyrazol-5-amine with utmost care to ensure personal safety and environmental protection. This guide provides a procedural, step-by-step approach to its proper disposal, adhering to standard laboratory safety practices.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation.[1][2]
Table 1: Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) | To prevent serious eye irritation.[1] |
| Hand Protection | Protective gloves | To prevent skin irritation.[1] |
| Skin and Body Protection | Long-sleeved clothing | To minimize skin contact.[1] |
| Respiratory Protection | NIOSH/MSHA or EN 136 approved respirator | Recommended when facing concentrations above the exposure limit.[1] |
II. Spill Management and Containment
In the event of a spill, immediate containment is crucial to prevent wider contamination.
Step 1: Evacuate and Ventilate
-
Ensure the area is well-ventilated.
-
If the spill is large, evacuate non-essential personnel from the immediate area.
Step 2: Contain the Spill
-
For solid spills, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[1] Avoid actions that could generate dust.
-
For solutions, absorb the spill with an inert material (e.g., sand, diatomite) and collect it into a suitable container.
Step 3: Decontaminate the Area
-
Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.
III. Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant. Always adhere to federal, state, and local regulations.[2][3]
Step 1: Waste Collection and Storage
-
Place the waste material in a suitable, closed, and clearly labeled container.
-
Store the container in a dry, cool, and well-ventilated place, away from incompatible materials such as acids, bases, and strong oxidizing agents.[3]
Step 2: Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
Alternative Disposal Method (to be performed by licensed professionals only):
-
In some cases, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[2] This method should only be carried out by qualified personnel in a licensed facility.
Environmental Precautions:
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
